Tylosin
説明
特性
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPYTXDJUQJLPQ-VMXQISHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H77NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11032-12-5 (hydrochloride) | |
| Record name | Tylosin [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3043996 | |
| Record name | Tylosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
916.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS] | |
| Record name | Tylosin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1243 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether. | |
| Record name | TYLOSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water | |
CAS No. |
1401-69-0, 1405-54-5 | |
| Record name | Tylosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tylosin [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tylosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11475 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tylosin tartrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tylosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tylosin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYLOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEF4JXN031 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TYLOSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
128-132 °C | |
| Record name | TYLOSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Tylosin's Precision Strike: A Technical Guide to its Mechanism of Action on the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylosin (B1662201), a 16-membered macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis.[1][2] Its bacteriostatic effect is achieved by specifically targeting the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[1][3] This in-depth technical guide elucidates the core mechanism of this compound's action, detailing its binding site, the molecular interactions that govern its inhibitory activity, and its interference with the nascent polypeptide exit tunnel (NPET). The guide also provides an overview of key experimental methodologies used to investigate these interactions and presents quantitative data to support the described mechanisms.
Core Mechanism of Action: A Multi-faceted Inhibition
This compound's primary mechanism of action is the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[1] This interaction physically obstructs the path of the elongating polypeptide chain, leading to a premature termination of translation. The binding of this compound is a dynamic, two-step process, beginning with an initial low-affinity interaction at the entrance of the NPET, followed by a slower conformational change that pushes the drug deeper into the tunnel to a high-affinity binding site.
The Binding Pocket: A Precise Fit within the Nascent Peptide Exit Tunnel
This compound binds within a hydrophobic crevice of the nascent polypeptide exit tunnel (NPET) on the 50S ribosomal subunit. This tunnel serves as the path for newly synthesized polypeptide chains to exit the ribosome. This compound's binding site is strategically located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.
Key nucleotides of the 23S rRNA, a major component of the 50S subunit, are crucial for this compound's interaction. Specifically, nucleotides G748 and A2058 (E. coli numbering) are pivotal for its binding and inhibitory action. The mycinose (B1239270) sugar moiety of this compound interacts with the loop of helix 35 in domain II of the 23S rRNA, contributing to its rapid shift to the high-affinity binding site.
The following diagram illustrates the binding of this compound within the 50S ribosomal subunit's nascent peptide exit tunnel.
References
A Technical Guide to Streptomyces fradiae: From Discovery to Fermentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptomyces fradiae, a soil-dwelling actinobacterium, holds a significant place in the history of antibiotic discovery and development. First described in 1916, its profound impact on medicine was realized in the mid-20th century with the discovery of several critical antibiotics, including neomycin, tylosin (B1662201), and fosfomycin (B1673569). This guide provides a comprehensive technical overview of the discovery and fermentation history of S. fradiae, detailing the original isolation and fermentation protocols, quantitative production data, and the intricate signaling pathways that regulate the synthesis of its valuable secondary metabolites.
Discovery and Initial Characterization
Streptomyces fradiae was first described by Selman Waksman and Roland E. Curtis in 1916 as Actinomyces fradii[1]. The initial isolation was part of a broader study on soil actinomycetes.
Original Isolation Protocol of Waksman and Curtis (1916)
The pioneering work of Waksman and Curtis laid the foundation for isolating actinomycetes from soil samples. While the 1916 paper provides a general description rather than a detailed step-by-step protocol, the methods of the era for isolating soil microorganisms can be summarized as follows:
Experimental Workflow: Initial Isolation of Streptomyces fradiae
Caption: Workflow for the initial isolation of S. fradiae.
The characterization at the time was primarily based on morphological features such as the color of the aerial and substrate mycelium, the formation of spores, and basic physiological tests like gelatin liquefaction and nitrate (B79036) reduction.
Neomycin: The First Major Discovery
The therapeutic potential of S. fradiae was unveiled with the discovery of neomycin in 1949 by Selman Waksman and his student Hubert Lechevalier[2][3]. This broad-spectrum aminoglycoside antibiotic proved effective against a wide range of Gram-positive and Gram-negative bacteria.
Discovery and Fermentation of Neomycin
The discovery of neomycin was a result of a systematic screening program for new antibiotics from actinomycetes. The producing strain was identified as Streptomyces fradiae 3535.
The initial production of neomycin was carried out in submerged fermentation cultures.
-
Inoculum Preparation: Spores from a stock culture of S. fradiae were used to inoculate a vegetative medium.
-
Fermentation Medium: A common medium used in the early days for Streptomyces fermentation included a source of carbon (e.g., glucose), a nitrogen source (e.g., peptone, meat extract), and mineral salts.
-
Fermentation Conditions: The fermentation was carried out in shake flasks or stirred fermenters at a controlled temperature, typically around 28°C, for several days. Aeration was crucial for antibiotic production.
The recovery of neomycin from the fermentation broth involved several steps:
Experimental Workflow: Neomycin Recovery and Purification
Caption: Early workflow for neomycin recovery.
Historical Neomycin Fermentation Data
The following table summarizes some of the early reported yields for neomycin production. It is important to note that the units of measurement and assay methods have evolved over time.
| Year | Researchers | Fermentation System | Key Media Components | Reported Yield |
| 1949 | Waksman & Lechevalier | Shake Flask | Glucose, Peptone, Meat Extract | Not explicitly quantified in initial paper |
| 1953 | Dulmage | Shake Flask | Synthetic medium with glucose and various amino acids | ~90 units/mL |
This compound: A Key Veterinary Antibiotic
In 1961, a team at the Lilly Research Laboratories led by J. M. McGuire discovered this compound, a macrolide antibiotic with significant applications in veterinary medicine[4].
Discovery and Fermentation of this compound
This compound was isolated from a strain of Streptomyces fradiae found in a soil sample from Thailand.
The fermentation process for this compound was optimized to enhance its production.
-
Culture Medium: Early fermentation media for this compound production often contained complex organic nitrogen sources like soybean meal and corn steep liquor, along with a carbon source such as glucose or starch.
-
Fermentation Parameters: The fermentation was typically carried out in submerged culture at a temperature of 28-30°C with vigorous aeration and agitation.
Historical this compound Fermentation Data
| Year | Researchers | Fermentation System | Key Media Components | Reported Yield |
| 1961 | McGuire et al. | Shake Flask | Not detailed in the initial microbiological paper | Not explicitly quantified |
| 1997 | Lee & Ho | Shake Flask | Palm oil as carbon source | Dry cell yield: 8.9 mg/mL, this compound: 0.84 mg/g cell mass |
| 2001 | Park et al. | 50-L Airlift Bioreactor | Raw cornmeal, soybean meal, fish meal | Up to 13.5 g/L |
Fosfomycin: A Unique Phosphonic Acid Antibiotic
The discovery of fosfomycin (initially named phosphonomycin) from Streptomyces fradiae was reported in 1969 by a collaborative team from Merck and the Spanish Company of Penicillin and Antibiotics (CEPA), with D. Hendlin as the lead author of the publication[5]. The producing strain was isolated from a soil sample from Mount Montgó in Spain.
Fermentation and Recovery of Fosfomycin
The production of fosfomycin required specific media components.
-
Fermentation Medium: A glucose-asparagine medium supplemented with citrate, L-methionine, and L-glutamate was found to be effective for fosfomycin production.
-
Fermentation Conditions: Submerged fermentation was employed with controlled temperature and aeration.
The recovery of this small, water-soluble molecule involved a multi-step process.
Experimental Workflow: Fosfomycin Recovery
Caption: Early workflow for the recovery of fosfomycin.
Historical Fosfomycin Fermentation Data
| Year | Researchers | Fermentation System | Key Media Components | Reported Yield |
| 1969 | Hendlin et al. | Not specified | Not detailed in the initial report | Not explicitly quantified |
| 1974 | Rogers & Birnbaum | Shake Flask | Glucose-asparagine medium with supplements | Not explicitly quantified |
Regulation of Antibiotic Biosynthesis: Signaling Pathways
The production of secondary metabolites like antibiotics in Streptomyces is tightly regulated by complex signaling networks.
This compound Biosynthesis Regulation
The biosynthesis of this compound is, in part, regulated by a gamma-butyrolactone (B3396035) (GBL) signaling system. GBLs are small, diffusible molecules that act as quorum-sensing signals.
Signaling Pathway: Gamma-Butyrolactone Regulation of this compound Biosynthesis
Caption: Simplified GBL signaling pathway in S. fradiae.
Neomycin and Fosfomycin Biosynthesis Regulation
The regulation of neomycin and fosfomycin biosynthesis is also complex and involves specific gene clusters.
-
Neomycin: The neomycin biosynthetic gene cluster contains regulatory genes, such as neoG and neoH, which are crucial for the production of the antibiotic. The expression of these genes is influenced by nutrient availability and other environmental signals.
-
Fosfomycin: The fosfomycin biosynthetic gene cluster in S. fradiae has been identified and characterized. The regulation of this cluster is less understood than that of other antibiotics but is thought to be controlled by pathway-specific regulatory proteins.
Conclusion
Streptomyces fradiae has proven to be a prolific source of medically important antibiotics. From its initial discovery to the elucidation of the complex regulatory networks governing antibiotic production, the study of this bacterium has significantly advanced our understanding of microbial secondary metabolism. The historical fermentation processes, while rudimentary by today's standards, laid the groundwork for the large-scale industrial production of these life-saving drugs. Continued research into the genetics and physiology of S. fradiae holds the promise of discovering novel bioactive compounds and further optimizing the production of existing ones.
References
- 1. Gamma-butyrolactone and furan signaling systems in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Oral Fosfomycin Formulation in Bacterial Prostatitis: New Role for an Old Molecule-Brief Literature Review and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tylosin Biosynthetic Pathway and its Precursor Molecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of tylosin (B1662201), a 16-membered macrolide antibiotic produced by the bacterium Streptomyces fradiae. The document details the molecular precursors, the enzymatic steps involved in the synthesis of the tylactone (B1246279) core and its deoxy sugar moieties, and the genetic basis of the pathway. Furthermore, it presents quantitative data on this compound production and outlines key experimental protocols for studying this intricate biosynthetic process.
The this compound Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound is a complex process orchestrated by a cluster of genes, designated as the tyl gene cluster, spanning approximately 1% of the S. fradiae genome and containing at least 43 open reading frames.[1] The pathway can be conceptually divided into three main stages: the formation of the polyketide lactone core (tylactone), the synthesis of the three deoxy sugars (mycaminose, mycarose, and mycinose), and the subsequent glycosylation and modification of the tylactone core.
Formation of the Tylactone Core
The 16-membered macrolide ring of this compound, known as tylactone, is synthesized by a Type I polyketide synthase (PKS) system encoded by the tylG genes.[2] This PKS is a large, multi-domain enzymatic assembly line that catalyzes the sequential condensation of small carboxylic acid units. The precursor molecules for the tylactone backbone are derived from primary metabolism and include acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA.[3] The specific stereochemistry of the tylactone core is determined by the ketoreductase (KR) and dehydratase (DH) domains within the PKS modules.[4][5]
Biosynthesis of the Deoxy Sugars
This compound is adorned with three distinct deoxy sugars: D-mycaminose, L-mycarose, and 6-deoxy-D-allose (the precursor to D-mycinose). The biosynthetic pathways for these sugars are encoded by specific genes within the tyl cluster and originate from glucose-1-phosphate.
-
D-Mycaminose: The biosynthesis of TDP-D-mycaminose is a multi-step enzymatic process. While the exact initial steps are not fully detailed in the provided search results, it is known to involve several enzymes encoded within the tyl cluster.
-
L-Mycarose: The pathway to TDP-L-mycarose has been studied in more detail. Key enzymes in this pathway include TylK, which functions as a 5-epimerase, and TylC2, a 4-ketoreductase. The specificity of the methyltransferase TylC3 is crucial for ensuring that TDP-L-mycarose is the sole product.
-
6-Deoxy-D-allose (Mycinose precursor): The biosynthesis of 6-deoxy-D-allose involves the genes tylD, tylJ, and tylN. This sugar is later methylated to form mycinose.
Assembly and Modification of this compound
The final stage of this compound biosynthesis involves the sequential attachment of the deoxy sugars to the tylactone core and subsequent modifications. This process is catalyzed by a series of glycosyltransferases and methyltransferases. A preferred pathway has been proposed based on bioconversion studies with mutant strains. The key steps are:
-
Addition of mycaminose (B1220238): Mycaminose is the first sugar to be attached to the C-5 hydroxyl group of tylactone.
-
Oxidations of the lactone ring: The C-20 methyl group is hydroxylated and then dehydrogenated to a formyl group. The C-23 methyl group is also hydroxylated.
-
Addition of 6-deoxy-D-allose: This sugar is attached to the C-23 hydroxyl group.
-
Addition of mycarose: Mycarose is added to the 4'-hydroxyl group of the mycaminose moiety.
-
O-methylations: The final steps involve the methylation of the 2"'-hydroxyl and 3"'-hydroxyl groups of the 6-deoxy-D-allose moiety to form mycinose, yielding the final this compound molecule. The intermediate with one methyl group is called macrocin (B1239957).
The following diagram illustrates the overall biosynthetic pathway of this compound.
Caption: Overall biosynthetic pathway of this compound.
Precursor Molecules for this compound Biosynthesis
The biosynthesis of this compound relies on a supply of precursor molecules derived from the primary metabolism of S. fradiae. These can be categorized based on their contribution to the final structure.
Table 1: Precursor Molecules for this compound Biosynthesis
| Precursor Molecule | Contribution |
| For Tylactone Core | |
| Propionyl-CoA | Starter unit for the polyketide chain |
| Methylmalonyl-CoA | Extender units for the polyketide chain |
| Ethylmalonyl-CoA | Extender units for the polyketide chain |
| For Sugar Moieties | |
| Glucose-1-Phosphate | Primary precursor for all three deoxy sugars |
| S-Adenosyl Methionine (SAM) | Methyl group donor for O-methylations |
Quantitative Data on this compound Production
The manipulation of genes within the tyl cluster and the optimization of fermentation conditions can significantly impact the yield of this compound. The following table summarizes quantitative data from various studies.
Table 2: this compound Production in Streptomyces Strains
| Strain/Condition | This compound Titer (mg/L or µg/mL) | Fold Change vs. Wild-Type/Control | Reference |
| S. fradiae Wild-Type | 6617.99 ± 22.67 µg/mL | - | --INVALID-LINK-- |
| S. fradiae Mutant UN-C137 | 6889.72 ± 70.25 µg/mL | 1.04 | --INVALID-LINK-- |
| S. fradiae Mutant UN-C183 | 6767.64 ± 82.43 µg/mL | 1.02 | --INVALID-LINK-- |
| S. fradiae with tylQ disruption and overexpression of tylR and tylS | 3926 ± 110 mg/L | 2.93 | --INVALID-LINK-- |
| S. venezuelae expressing Tyl PKS (Tylactone production) | 0.5 mg/L | - | --INVALID-LINK-- |
| S. venezuelae expressing Tyl PKS with precursor feeding | 1.4 mg/L | 2.8 | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the this compound biosynthetic pathway. These protocols are based on established methods for Streptomyces and may require optimization for specific strains and experimental conditions.
Generalized Protocol for Targeted Gene Knockout in S. fradiae via Intergeneric Conjugation
This protocol describes a general method for creating targeted gene deletions in S. fradiae using a temperature-sensitive, conjugative E. coli donor strain.
-
Construct the Gene Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target tyl gene from S. fradiae genomic DNA using high-fidelity PCR.
-
Clone the upstream and downstream flanks into a suitable temperature-sensitive shuttle vector (e.g., a derivative of pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).
-
Verify the final construct by restriction digestion and DNA sequencing.
-
-
Intergeneric Conjugation:
-
Introduce the knockout plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
-
Prepare S. fradiae spores or mycelial fragments for conjugation.
-
Mix the E. coli donor cells and S. fradiae recipients on a suitable agar (B569324) medium (e.g., ISP4) and incubate to allow for conjugation.
-
Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the selection marker for the knockout plasmid (e.g., apramycin).
-
-
Selection of Double Crossover Mutants:
-
Isolate single colonies that grow on the selection plates (these are single crossover integrants).
-
Propagate the single crossover mutants in non-selective liquid medium to facilitate the second crossover event (excision of the vector).
-
Plate the culture onto non-selective agar and then replica-plate onto plates with and without the selection marker for the knockout plasmid.
-
Colonies that are sensitive to the plasmid's antibiotic resistance marker are potential double crossover mutants.
-
-
Verification of Gene Deletion:
-
Confirm the deletion of the target gene in the putative double crossover mutants by PCR using primers that flank the deleted region.
-
Further verification can be performed by Southern blotting or sequencing of the PCR product.
-
The following diagram illustrates a generalized workflow for gene knockout.
Caption: Generalized workflow for targeted gene knockout.
Representative Protocol for Isotopic Labeling Studies
This protocol outlines a general approach for using 14C-labeled precursors to trace their incorporation into this compound and its intermediates.
-
Preparation of Labeled Precursors:
-
Obtain commercially available 14C-labeled precursors such as [1-14C]acetate, [1-14C]propionate, or [methyl-14C]methionine.
-
Prepare sterile stock solutions of the labeled precursors at a known specific activity.
-
-
Feeding Experiment:
-
Grow a culture of S. fradiae (wild-type or a specific mutant) in a suitable production medium.
-
At a specific time point during the fermentation (e.g., early to mid-log phase of production), add the 14C-labeled precursor to the culture.
-
Continue the fermentation for a defined period, taking time-course samples.
-
-
Extraction and Analysis:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the this compound and its intermediates from both the mycelium and the broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the extracts and separate the components using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Identify the spots or peaks corresponding to this compound and its intermediates by comparison with authentic standards.
-
-
Detection and Quantification of Radioactivity:
-
For TLC, expose the plate to X-ray film (autoradiography) or use a phosphorimager to visualize the radioactive spots.
-
For HPLC, use a flow-through radioactivity detector connected in series with the UV detector.
-
Quantify the amount of radioactivity incorporated into each compound using liquid scintillation counting of the isolated fractions.
-
In Vitro Enzyme Assay for TylF (Macrocin O-methyltransferase)
This protocol is adapted from a study on the TylF enzyme and can be used to assess its methyltransferase activity.
-
Protein Expression and Purification:
-
Clone the tylF gene into an expression vector (e.g., pET vector with a His-tag).
-
Express the TylF protein in a suitable host such as E. coli BL21(DE3).
-
Purify the recombinant TylF protein using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Reaction:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6, 10 mM MgCl2, 1 mM PMSF, 6 mM 2-mercaptoethanol).
-
Set up the reaction mixture containing the reaction buffer, the purified TylF enzyme, the methyl donor S-adenosyl methionine (SAM) (e.g., 0.4 mM final concentration), and the substrate macrocin (e.g., 0.2 mM final concentration).
-
Incubate the reaction at 30°C for a specific time (e.g., 1 hour).
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Centrifuge the mixture to pellet the denatured protein.
-
Analyze the supernatant for the conversion of macrocin to this compound using HPLC with a C18 column and detection at a suitable wavelength (e.g., 280 nm).
-
Conclusion
The biosynthesis of this compound is a remarkable example of the complex secondary metabolism in Streptomyces. A thorough understanding of its biosynthetic pathway, precursor requirements, and regulatory mechanisms is crucial for the rational design of strain improvement programs and the generation of novel macrolide antibiotics through metabolic engineering and synthetic biology approaches. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of natural product biosynthesis and drug development.
References
- 1. [PDF] Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches | Semantic Scholar [semanticscholar.org]
- 2. Optimizing genome editing efficiency in Streptomyces fradiae via a CRISPR/Cas9n-mediated editing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Antimicrobial Spectrum of Tylosin Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylosin (B1662201) is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae. It is widely used in veterinary medicine to treat infections caused by a broad range of Gram-positive bacteria.[1][2] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound against Gram-positive bacteria, including quantitative susceptibility data, detailed experimental protocols for its determination, and a visualization of its mechanism of action.
Antimicrobial Spectrum and Potency
This compound exhibits a broad spectrum of activity primarily against Gram-positive bacteria.[3] Its bacteriostatic action results from the inhibition of protein synthesis.[3] The antimicrobial potency of this compound is attributed to its major component, this compound A, along with minor components this compound B (desmycosin), this compound C (macrocin), and this compound D (relomycin), which contribute to its overall effectiveness.[3]
Quantitative Susceptibility Data
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC ranges of this compound against various Gram-positive bacteria.
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.5 - >128 |
| Streptococcus pneumoniae | 0.125 - 64 |
| Corynebacterium spp. | Data not readily available in a summarized format |
| Erysipelothrix rhusiopathiae | Data not readily available in a summarized format |
| Clostridium perfringens | MIC₅₀: 0.5, MIC₉₀: 32 |
| Mycoplasma bovis | 0.06 - 4 |
Note: MIC values can vary depending on the strain and the testing methodology.
Mechanism of Action
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.
Figure 1: Mechanism of action of this compound on the bacterial ribosome.
Experimental Protocols for Susceptibility Testing
The susceptibility of Gram-positive bacteria to this compound is primarily determined using broth microdilution and agar (B569324) dilution methods, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid growth medium.
Procedure:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are made in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Figure 2: Workflow for the broth microdilution method.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
Procedure:
-
Preparation of this compound-Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of bacterial colonies.
Figure 3: Workflow for the agar dilution method.
Mechanisms of Resistance
Resistance to this compound in Gram-positive bacteria can arise through several mechanisms. The most common is the methylation of the 23S rRNA at position A2058 by an Erm-type methyltransferase. This modification prevents this compound from binding to the ribosome, allowing protein synthesis to proceed. Another mechanism involves mutations in the ribosomal proteins or rRNA that alter the binding site of the antibiotic.
Conclusion
This compound remains an effective antibiotic against a wide array of Gram-positive bacteria. Understanding its antimicrobial spectrum, mechanism of action, and the standardized methods for susceptibility testing is crucial for its appropriate and effective use in both clinical and research settings. Continuous surveillance of MICs and monitoring for the emergence of resistance are essential to preserve the utility of this important macrolide antibiotic.
References
molecular formula and CAS number for tylosin tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tylosin (B1662201) tartrate, a macrolide antibiotic widely used in veterinary medicine. The document details its chemical properties, mechanism of action, and established analytical methodologies for its quantification.
Core Chemical and Physical Properties
This compound tartrate is the tartrate salt of this compound, a macrolide antibiotic complex produced by the fermentation of Streptomyces fradiae. The complex consists of four major components: this compound A, B (desmycosin), C (macrocin), and D (relomycin), with this compound A being the most abundant and potent component.
Table 1: Chemical and Physical Properties of this compound Tartrate
| Property | Value |
| Molecular Formula | C50H83NO23[1] or C46H77NO17 · C4H6O6[2][3] |
| CAS Number | 74610-55-2[2][4] |
| Molecular Weight | 1066.19 g/mol |
| Appearance | White to pale yellow powder |
| Solubility | Freely soluble in water and methylene (B1212753) chloride; slightly soluble in absolute ethanol (B145695); dissolves in dilute solutions of mineral acids. Water solubility is reported as 50 mg/mL. Soluble in DMSO (≥ 100 mg/mL) and ethanol (300 mg/mL). |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound tartrate exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The mechanism involves the binding of the this compound molecule to the 50S subunit of the bacterial ribosome. This interaction occurs within the nascent peptide exit tunnel (NPET), effectively blocking the passage of newly synthesized polypeptide chains.
Key interactions have been identified between this compound and specific nucleotides of the 23S rRNA, a component of the 50S ribosomal subunit. The mycinose (B1239270) sugar moiety of this compound extends towards the loop of helix 35, interacting with nucleotides G748 and A752. Furthermore, the macrolide structure makes crucial contacts near nucleotide A2058. The binding of this compound within this critical region of the ribosome interferes with both peptide bond formation and the elongation of the nascent peptide chain, ultimately leading to the cessation of protein synthesis.
Antimicrobial Spectrum and Potency
This compound tartrate is primarily effective against Gram-positive bacteria and Mycoplasma species. Its activity against Gram-negative bacteria is limited. The potency of this compound tartrate is often expressed in International Units (IU) per milligram, with a typical specification of ≥800 IU/mg. The minimum inhibitory concentration (MIC) is a key measure of its antimicrobial efficacy.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Pathogens
| Organism | MIC Range (µg/mL) |
| Mycoplasma hyopneumoniae | 0.015 - 0.3 |
| Streptococcus pneumoniae | 0.125 - 64 |
| Staphylococcus aureus | 0.125 - >128 |
| Mycoplasma bovis | 0.06 - 4 |
| Streptococcus pyogenes | 0.1 - 0.2 |
| Streptococcus agalactiae | 0.125 - 0.5 |
| Enterococcus faecalis | 0.25 - >128 |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound tartrate have been studied in various animal species. Following administration, this compound is absorbed and distributed to tissues. The oral bioavailability of this compound tartrate has been shown to be higher than that of this compound phosphate (B84403) in chickens.
Table 3: Pharmacokinetic Parameters of this compound in Different Animal Species
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Chickens | Oral | 10 | 0.44 ± 0.09 | - | - | 25.78 |
| Olive Flounder | IM | 10 | 10.76 | 0.25 | 21.07 (IV) | 87.35 |
| Cattle | IM | 10 | 2.1 | 2.6 | 16.6 | - |
| Rats | Oral | 50 | ≤ 1.0 | 1-2 | - | - |
| Turkeys | Oral | 50 | - | - | 1.03 - 2.96 | 5.76 - 21.59 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; IM: Intramuscular; IV: Intravenous.
Experimental Protocols
Quantification of this compound Tartrate by High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of this compound tartrate in bulk form and pharmaceutical preparations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To determine the concentration of this compound tartrate.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) or Methanol (HPLC grade)
-
This compound tartrate reference standard
Chromatographic Conditions (Example 1):
-
Mobile Phase: Acetonitrile and water (90:10, v/v)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 292 nm
-
Retention Time: Approximately 2 minutes
Chromatographic Conditions (Example 2):
-
Mobile Phase: 100% Methanol
-
Flow Rate: 1.8 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 280 nm
-
Retention Time: Approximately 0.7 minutes
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound tartrate reference standard.
-
Dissolve in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions (e.g., 50-250 µg/mL or 0.5-20 µg/mL).
Sample Preparation (for a 20% injectable solution):
-
Dilute 0.5 mL of the this compound tartrate injection to 100 mL with the mobile phase to obtain a concentration of 1 mg/mL.
-
Further dilute to a working concentration within the calibration range.
Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the peak areas from the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound tartrate in the sample by interpolating its peak area on the calibration curve.
Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism. The following is a general protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound tartrate that inhibits the visible growth of a target bacterium.
Materials:
-
96-well microtiter plates
-
This compound tartrate
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Sterile diluents
Procedure:
-
Preparation of this compound Tartrate Dilutions:
-
Prepare a stock solution of this compound tartrate in a suitable solvent and dilute it in the broth medium to twice the highest concentration to be tested.
-
In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the highest concentration of this compound tartrate to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a positive control (no drug), and the twelfth well as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control well), resulting in a final volume of 200 µL and the desired final drug concentrations.
-
-
Incubation:
-
Incubate the microtiter plate at the appropriate temperature and duration for the specific bacterium being tested (e.g., 35-37°C for 18-24 hours for many common bacteria).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound tartrate at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.
-
References
The Quest for Tylosin: A Technical Guide to its Natural Occurrence and Isolation from Soil Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tylosin (B1662201), a macrolide antibiotic of significant veterinary importance, is a natural product of soil-dwelling bacteria. This guide provides a comprehensive overview of the natural occurrence of this compound-producing microorganisms, primarily Streptomyces fradiae, and details the methodologies for their isolation, screening, and the subsequent extraction and purification of this compound. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to effectively work with this valuable antibiotic. This document outlines the biosynthetic pathway of this compound, presents detailed experimental protocols for its isolation and quantification, and summarizes key quantitative data in a structured format for ease of comparison.
Natural Occurrence of this compound-Producing Bacteria
This compound is a secondary metabolite produced by certain strains of Gram-positive bacteria, most notably Streptomyces fradiae.[1][2] These filamentous bacteria are ubiquitous in soil ecosystems, where they play a crucial role in the decomposition of organic matter.[3][4] The production of antibiotics like this compound is believed to provide a competitive advantage by inhibiting the growth of other microorganisms in their vicinity.[4]
While S. fradiae is the most well-known producer, other Streptomyces species have also been identified as sources of this compound and other macrolide antibiotics. The prevalence of this compound-producing strains can vary depending on the soil type, geographical location, and the presence of specific environmental pressures. Studies have shown that agricultural soils, particularly those exposed to manure from livestock treated with this compound, can harbor a higher proportion of this compound-resistant bacteria, which may include both producing and non-producing strains.
The this compound Biosynthetic Pathway: A Genetic Overview
The biosynthesis of this compound in Streptomyces fradiae is a complex process orchestrated by a large cluster of genes known as the this compound biosynthetic gene cluster (tyl). This cluster encodes a Type I polyketide synthase (PKS) system, along with enzymes responsible for the synthesis and attachment of the three deoxy sugars: D-mycaminose, L-mycarose, and D-mycinose.
The core of the this compound molecule is a 16-membered macrolide ring called tylactone (B1246279). The synthesis of tylactone is initiated by the loading of a starter unit, typically propionyl-CoA, onto the PKS. A series of condensation reactions with extender units, primarily methylmalonyl-CoA and ethylmalonyl-CoA, elongates the polyketide chain. Following the formation of the tylactone ring, a series of post-PKS modifications occur, including oxidations and the sequential glycosylation of the macrolide ring with the three sugars, ultimately yielding the mature this compound molecule. The terminal stages of biosynthesis involve the conversion of macrocin (B1239957) to this compound.
Caption: Simplified overview of the this compound biosynthesis pathway.
Isolation and Screening of this compound-Producing Bacteria
The successful isolation of this compound begins with the collection of suitable soil samples, followed by the isolation and screening of potential Streptomyces colonies.
Experimental Protocol: Isolation of Streptomyces from Soil
-
Soil Sample Collection: Collect soil samples from various locations, preferably from areas with high microbial diversity, such as forest floors or compost heaps.
-
Sample Preparation and Serial Dilution:
-
Air-dry the soil sample at room temperature for 24-48 hours.
-
Sieve the soil to remove large debris.
-
Prepare a soil suspension by adding 1 gram of soil to 9 mL of sterile distilled water and vortex thoroughly.
-
Perform a series of 10-fold serial dilutions of the soil suspension (10⁻² to 10⁻⁶).
-
-
Plating and Incubation:
-
Plate 100 µL of each dilution onto selective agar (B569324) media, such as Starch Casein Agar or Glycerol Yeast Extract Agar, supplemented with antifungal agents like nystatin (B1677061) or cycloheximide (B1669411) to inhibit fungal growth.
-
Incubate the plates at 28-30°C for 7-14 days.
-
-
Colony Selection:
-
Look for colonies with the characteristic appearance of Streptomyces: dry, chalky, and often with aerial and substrate mycelia.
-
Subculture individual colonies onto fresh agar plates to obtain pure cultures.
-
Experimental Protocol: Screening for this compound Production
A high-throughput screening method can be employed to efficiently identify high-yield this compound-producing strains from a large number of isolates.
-
Fermentation in 24-Well Plates:
-
Inoculate single, mature spores of each isolate into 24-well plates containing 2 mL of a suitable seed medium.
-
Incubate the plates at 30°C with shaking (220 rpm) for 48 hours.
-
Transfer 10% (v/v) of the seed culture into 24-well plates containing 1.5 mL of fermentation medium.
-
Incubate the fermentation plates at 30°C with shaking (220 rpm) for 5 days.
-
-
Preliminary Quantification by UV Spectrophotometry:
-
After fermentation, centrifuge the plates to pellet the biomass.
-
Measure the absorbance of the supernatant at 290 nm using a UV spectrophotometer. This wavelength provides a rapid, albeit less specific, estimation of total this compound-like compounds.
-
-
Confirmation by High-Performance Liquid Chromatography (HPLC):
-
For isolates showing high absorbance in the preliminary screening, perform a more accurate quantification of this compound A using HPLC.
-
Culture the promising mutants in shake flasks to generate sufficient material for HPLC analysis.
-
Caption: Workflow for the isolation and screening of this compound-producing bacteria.
Extraction and Purification of this compound
Once a high-yield strain is identified and cultivated, the next critical step is the extraction and purification of this compound from the fermentation broth.
Experimental Protocol: Solvent Extraction of this compound
-
Harvesting and Clarification:
-
After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
-
Solvent Extraction:
-
Adjust the pH of the clarified fermentation filtrate to 9.0 using a 10% NaOH solution.
-
Perform a two-step extraction with butyl acetate (B1210297) at a ratio of 4:1 (filtrate:solvent, v/v).
-
Stir the mixture for 30-60 minutes at 30-35°C for each extraction step.
-
Combine the organic phases from both extractions.
-
-
Back Extraction:
-
Back-extract the this compound from the butyl acetate into an acidic aqueous solution (e.g., using phosphoric acid or tartaric acid) by adjusting the pH to the acidic range.
-
-
Neutralization and Decolorization:
-
Neutralize the acidic aqueous extract with a base such as Ca(OH)₂.
-
Decolorize the solution using activated carbon.
-
-
Crystallization and Drying:
-
Concentrate the decolorized solution and induce crystallization of this compound tartrate or phosphate (B84403).
-
Collect the crystals by filtration and dry them to obtain the purified product.
-
Experimental Protocol: Solid-Phase Extraction (SPE) for Purification
For smaller-scale purification or for analytical purposes, Solid-Phase Extraction (SPE) offers a more refined approach.
-
Sample Preparation:
-
Extract the fermentation broth with an acidified methanol (B129727):water mixture (e.g., 70:30 v/v with 0.2% formic acid).
-
Centrifuge the extract and dilute the supernatant with water.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
-
Sample Loading and Washing:
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
-
Elution:
-
Elute the bound this compound from the cartridge using methanol or an appropriate organic solvent mixture.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Quantification of this compound
Accurate quantification of this compound is essential for process optimization and quality control. HPLC is the gold standard for this purpose.
Experimental Protocol: Quantification of this compound by HPLC
-
Standard Preparation:
-
Prepare a stock solution of this compound A standard in HPLC-grade methanol (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.05 to 2 mg/kg).
-
-
Sample Preparation:
-
Extract and purify the this compound from the fermentation broth as described in the previous sections.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., oxalic acid or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 280 nm or 290 nm.
-
-
Data Analysis:
-
Integrate the peak area of this compound A in the chromatograms of both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound A in the samples by interpolating their peak areas on the calibration curve.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the natural occurrence and isolation of this compound.
Table 1: Proportion of this compound-Resistant Bacteria in Agricultural Soils
| Site Description | Antibiotic Use | Proportion of this compound-Resistant Bacteria (%) |
| Cornfield (Swine & Chicken Manure) | Subtherapeutic | 5.8 - 7.6 |
| Cattle Feedlot (Soil within pen) | Subtherapeutic | 7.2 |
| Cattle Feedlot (Soil near pen) | Subtherapeutic | 9.6 - 9.8 |
| Cattle Feedlot (Manure) | Subtherapeutic | 25.8 |
| Dairy Farm (Soil within pen) | Therapeutic Only | 0.7 - 2.5 |
| Dairy Farm (Manure) | Therapeutic Only | 2.1 - 3.3 |
| Data compiled from |
Table 2: this compound Production Yields from Streptomyces fradiae
| Strain | Fermentation Method | This compound A Yield (µg/mL) |
| Wild-type | Shake Flask | 6617.99 ± 22.67 |
| Mutant UN-C183 | Shake Flask | 6767.64 ± 82.43 |
| Mutant UN-C137 | Shake Flask | 6889.72 ± 70.25 |
| Data compiled from |
Table 3: Recovery and Limits of Detection for this compound Quantification
| Analytical Method | Matrix | Recovery (%) | Limit of Quantification (LOQ) |
| LC-MS/MS | Animal Feed | 78.9 - 108.3 | 0.05 mg/kg |
| HPLC-UV | Feedingstuff | 84.7 | 5 mg/kg |
| Data compiled from |
Conclusion
This technical guide has provided a detailed overview of the natural occurrence of this compound-producing bacteria in soil and comprehensive protocols for their isolation, screening, and the subsequent extraction and quantification of this compound. The presented methodologies, from initial soil sample processing to final HPLC analysis, offer a robust framework for researchers and professionals in the field of natural product drug discovery and development. The inclusion of quantitative data and visual workflows aims to facilitate a deeper understanding and practical application of these techniques. Further research into novel screening methods and genetic engineering of producer strains holds the potential to enhance the efficiency of this compound production and uncover new macrolide antibiotics.
References
- 1. This compound Inhibits Streptococcus suis Biofilm Formation by Interacting With the O-acetylserine (thiol)-lyase B CysM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarly.unair.ac.id [scholarly.unair.ac.id]
- 4. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mode of Action of Tylosin and its Inhibition of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tylosin (B1662201), a macrolide antibiotic primarily used in veterinary medicine, exerts its bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's mode of action. It delves into its binding site within the 50S ribosomal subunit, the kinetics of its interaction, and its inhibitory effects on peptidyl transfer and nascent peptide elongation. Furthermore, this guide presents quantitative data on its inhibitory concentrations, detailed experimental protocols for studying its activity, and visual representations of key pathways and workflows to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound belongs to the macrolide class of antibiotics and functions by arresting protein synthesis in susceptible bacteria.[1] Its primary target is the 50S subunit of the bacterial ribosome.[1][2] By binding to this subunit, this compound effectively halts the elongation of polypeptide chains, leading to a bacteriostatic effect that prevents bacterial growth and proliferation.[1][2]
Binding to the 50S Ribosomal Subunit
This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This binding is a dynamic, two-step process:
-
Initial Low-Affinity Binding: this compound first establishes a low-affinity interaction at the entrance of the NPET, primarily through hydrophobic interactions.
-
Conformational Change to High-Affinity Binding: Subsequently, a slow conformational change, mediated by the hydrophilic portions of the antibiotic, pushes this compound deeper into the tunnel, resulting in a high-affinity binding state.
The mycinose (B1239270) sugar of this compound plays a crucial role in this process, interacting with the loop of H35 in domain II of the 23S rRNA, which contributes to its rapid shift to the high-affinity site. Key nucleotides within the 23S rRNA, such as A2058 and G748, are critical for the binding of this compound and are implicated in resistance mechanisms.
Inhibition of Peptidyl Transferase and Nascent Peptide Elongation
This compound's presence in the NPET leads to the inhibition of protein synthesis through two primary mechanisms:
-
Interference with Peptide Bond Formation: The disaccharide extension at the C5 position of this compound's macrolactone ring can reach into the peptidyl transferase center (PTC), directly interfering with peptide bond formation. Specifically, the mycarose (B1676882) moiety is essential for this inhibition.
-
Blockage of the Nascent Peptide Exit Tunnel: By occupying a significant portion of the NPET, this compound physically obstructs the passage of the growing polypeptide chain, leading to premature termination of translation.
Quantitative Data on this compound's Inhibitory Activity
The potency of this compound as a protein synthesis inhibitor can be quantified by its 50% inhibitory concentration (IC50). The following table summarizes reported IC50 values from in vitro translation assays.
| Antibiotic | IC50 (μM) | Assay System |
| This compound | 0.31 ± 0.05 | In vitro transcription/translation of GFP |
| This compound | 0.25 | In vitro transcription/translation |
| Tilmicosin | 0.36 ± 0.02 | In vitro transcription/translation of GFP |
| Tildipirosin | 0.23 ± 0.01 | In vitro transcription/translation of GFP |
| Tulathromycin | 0.26 ± 0.05 | In vitro transcription/translation of GFP |
Experimental Protocols
In Vitro Translation Inhibition Assay to Determine IC50
This protocol describes a method to determine the IC50 of this compound using a commercial in vitro transcription/translation (IVTT) kit with a luciferase reporter.
Materials:
-
Bacterial cell-free IVTT kit (e.g., E. coli S30 extract system)
-
Plasmid DNA encoding a reporter protein (e.g., Firefly Luciferase) under a suitable promoter (e.g., T7)
-
This compound stock solution (in a compatible solvent like DMSO)
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer
-
96-well white, opaque microplates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the same solvent to cover a range of concentrations (e.g., 0.01 µM to 100 µM). Include a solvent-only control.
-
Set up IVTT Reactions: In microcentrifuge tubes or a 96-well plate, assemble the IVTT reaction mix according to the manufacturer's instructions. A typical 25 µL reaction includes the S30 extract, reaction buffer, amino acid mixture, and T7 RNA polymerase.
-
Add Plasmid DNA: Add the luciferase reporter plasmid DNA to each reaction at the recommended concentration (e.g., 250 ng).
-
Add this compound: Add 1 µL of each this compound dilution or the solvent control to the respective reaction tubes/wells.
-
Incubation: Gently mix the components and incubate the reactions at 37°C for 1-2 hours, as recommended by the IVTT kit manufacturer.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well (typically a 1:1 volume ratio).
-
Mix briefly by gentle shaking.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the solvent-only control: Percent Inhibition = (1 - (Luminescence_sample / Luminescence_control)) * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Ribosome Filter Binding Assay
This protocol outlines a method to assess the binding of radiolabeled this compound to bacterial ribosomes.
Materials:
-
Purified 70S ribosomes from a susceptible bacterial strain
-
Radiolabeled this compound (e.g., [³H]-tylosin or [¹⁴C]-tylosin)
-
Unlabeled this compound
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 2 mM DTT)
-
Wash buffer (same as binding buffer)
-
Nitrocellulose filters (0.45 µm pore size)
-
Glass microfiber filters (as support)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Ribosomes: Thaw purified 70S ribosomes on ice and dilute to the desired concentration in binding buffer.
-
Prepare Ligands: Prepare serial dilutions of unlabeled this compound for competition assays. The radiolabeled this compound should be at a fixed concentration.
-
Set up Binding Reactions:
-
For saturation binding, in microcentrifuge tubes, add a fixed amount of ribosomes (e.g., 5-10 pmol) and increasing concentrations of radiolabeled this compound.
-
For competition binding, add a fixed amount of ribosomes, a fixed concentration of radiolabeled this compound, and increasing concentrations of unlabeled this compound.
-
Include a control with no ribosomes to determine non-specific binding to the filter.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes to allow binding to reach equilibrium.
-
Filtration:
-
Assemble the filtration apparatus with a glass microfiber filter supporting a nitrocellulose filter.
-
Pre-wet the filters with wash buffer.
-
Apply the reaction mixtures to the filters under gentle vacuum.
-
Wash each filter rapidly with 2-3 volumes of ice-cold wash buffer to remove unbound ligand.
-
-
Quantification:
-
Place the nitrocellulose filters into scintillation vials.
-
Add scintillation cocktail and allow the filters to dissolve.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot the amount of bound radiolabeled this compound against its concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding, plot the amount of bound radiolabeled this compound against the concentration of the unlabeled competitor and fit the data to determine the Ki of the unlabeled this compound.
-
Visualizing Key Pathways and Workflows
This compound's Mode of Action on the Ribosome
Caption: this compound's stepwise binding to the 50S ribosomal subunit and inhibition of protein synthesis.
Experimental Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for determining the IC50 of this compound using an in vitro translation assay.
Synergistic Resistance to this compound
Caption: Synergistic resistance to this compound through combined methylation of G748 and A2058.
References
Methodological & Application
Application Note: Quantification of Tylosin in Animal Feed using High-Performance Liquid Chromatography (HPLC)
Introduction
Tylosin (B1662201) is a macrolide antibiotic widely used in veterinary medicine to treat infections and as a growth promoter in livestock.[1][2] Regulatory bodies in many regions have established maximum residue limits (MRLs) for this compound in animal-derived food products and have banned its use as a growth promoter in some cases due to concerns about antimicrobial resistance.[1] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of this compound levels in animal feed to ensure compliance with regulations and safeguard animal and human health.[1][3]
This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various animal feed matrices. The method involves an efficient extraction and cleanup procedure followed by reversed-phase HPLC separation with UV or mass spectrometry (MS) detection. The protocol is suitable for researchers, scientists, and quality control analysts in the feed industry and regulatory laboratories.
Principle
The method is based on the extraction of this compound from the feed matrix using a suitable solvent, followed by a cleanup step to remove interfering substances. The purified extract is then injected into an HPLC system. Separation of this compound from other components is achieved on a C18 reversed-phase column using an appropriate mobile phase. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration of a this compound standard. UV detection is commonly set at approximately 280-290 nm. For higher selectivity and sensitivity, and to identify potential adducts like the this compound-urea adduct (TUA), mass spectrometry (MS) detection can be employed.
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard (>95% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or deionized)
-
Formic acid (or other suitable acid/buffer reagents like monobasic sodium phosphate)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)
-
Syringe filters (0.45 µm)
2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in HPLC-grade methanol to obtain a concentration of 1 mg/mL.
-
Intermediate Standard Solution (e.g., 100 µg/mL): Dilute the stock solution with methanol to prepare an intermediate standard.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with the mobile phase to construct a calibration curve (e.g., 0.5 - 20 µg/mL).
3. Sample Preparation
-
Homogenization: Grind the animal feed sample to a fine, uniform powder.
-
Extraction:
-
Weigh 5-10 g of the homogenized feed sample into a centrifuge tube or flask.
-
Add a suitable extraction solvent. A common choice is an acidified methanol:water mixture or methanol alone. For example, add 100 mL of an acidified methanol solution (e.g., 0.005% formic acid) or a 1:1 mixture of phosphate (B84403) buffer and methanol.
-
Sonicate the mixture for a short period (e.g., 5 minutes) and then shake for 30 minutes on an orbital shaker.
-
Centrifuge the mixture to separate the solid particles.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Precondition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load a specific volume of the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound from the cartridge with a suitable solvent, such as an acetonitrile:water mixture.
-
-
Final Preparation: Filter the eluate through a 0.45 µm syringe filter into an HPLC vial for analysis.
4. HPLC-UV Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05 M monobasic sodium phosphate, pH 2.5) in a ratio such as 35:65 (v/v). Isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45°C.
-
Detection Wavelength: 280 nm or 285 nm.
-
Injection Volume: 20 µL.
5. HPLC-MS Conditions
For enhanced specificity and sensitivity, an LC-MS system can be utilized.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Single Quadrupole or Triple Quadrupole.
-
The specific MS parameters, such as capillary voltage and gas flow rates, should be optimized for the instrument being used.
Data Presentation
The performance of the HPLC method for this compound quantification is summarized in the following tables.
Table 1: Chromatographic and Detection Parameters
| Parameter | Condition | Reference |
| Column | C18 Reversed-Phase | |
| Mobile Phase | Acetonitrile and buffered aqueous solution | |
| Detection | UV at 280-285 nm or Mass Spectrometry (MS) | |
| Flow Rate | 0.8 - 1.0 mL/min | |
| Column Temp. | 30 - 45°C |
Table 2: Method Validation Data
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | |
| Recovery | 78.9% - 111.0% | |
| Precision (RSD%) | < 10% | |
| Limit of Detection (LOD) | 0.035 mg/kg (LC-MS), 2.16 g/ton (HPLC-UV) | |
| Limit of Quantification (LOQ) | 0.05 mg/kg (LC-MS), 7.20 g/ton (HPLC-UV) |
Workflow Diagram
The following diagram illustrates the experimental workflow for the quantification of this compound in animal feed by HPLC.
Caption: Workflow for HPLC quantification of this compound in animal feed.
References
Using Tylosin as a Selective Agent in Bacterial Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylosin (B1662201) is a macrolide antibiotic produced by Streptomyces fradiae. It is a bacteriostatic agent that inhibits protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[1][2] This property makes it a valuable tool in microbiology for the selection of resistant bacterial strains in research and development settings. This compound has a broad spectrum of activity, primarily against Gram-positive bacteria, as well as some Gram-negative bacteria and Mycoplasma species.[2][3] This document provides detailed application notes and protocols for the effective use of this compound as a selective agent in bacterial culture.
Data Presentation: this compound Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound for various bacterial species, providing a reference for determining appropriate selective concentrations.
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 0.5 - >128 | Includes quality control strain ATCC® 25923.[4] |
| Enterococcus faecalis | Varies | Quality control strain ATCC® 29212 is used for susceptibility testing. |
| Streptococcus pneumoniae | Varies | Quality control strain ATCC® 49619 is used for susceptibility testing. |
| Mycoplasma hyopneumoniae | 0.016 - 0.06 | |
| Pasteurella multocida | 32 | |
| Escherichia coli | 512 | ATCC 25922. |
| Mannheimia haemolytica | 64 |
Note: MIC values can vary depending on the bacterial strain, testing methodology, and specific this compound salt (tartrate or phosphate) used. It is recommended to perform a preliminary MIC determination for the specific strains used in your experiments. This compound tartrate is generally better absorbed than this compound phosphate (B84403) in oral applications, which may have implications for in vivo studies but is less critical for in vitro selection.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL this compound stock solution.
Materials:
-
This compound tartrate or phosphate powder
-
Sterile distilled water or 70% ethanol
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile conical tube, weigh out the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 100 mg of this compound for a final volume of 10 mL.
-
Add a small volume of the chosen solvent (sterile distilled water or 70% ethanol) to the powder to create a slurry. This compound tartrate is soluble in water, while this compound base is more soluble in alcohol.
-
Gradually add the remaining solvent to reach the final volume, vortexing intermittently to ensure complete dissolution.
-
For aqueous solutions, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. Ethanol solutions do not typically require filter sterilization.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freezing and thawing, which can degrade the antibiotic.
-
Label the aliquots clearly with the name of the antibiotic, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Preparation of Selective Agar (B569324) Plates
This protocol details the preparation of Luria-Bertani (LB) agar plates containing this compound for the selection of resistant bacteria.
Materials:
-
LB agar powder
-
Distilled water
-
Autoclavable bottle or flask
-
Sterile petri dishes
-
This compound stock solution (10 mg/mL)
-
Water bath set to 55-60°C
-
Sterile pipette
Procedure:
-
Prepare the LB agar according to the manufacturer's instructions. For example, for 1 liter of LB agar, dissolve 25 g of LB agar powder in 1 liter of distilled water.
-
Autoclave the LB agar solution at 121°C for 15-20 minutes.
-
After autoclaving, allow the agar to cool in a 55-60°C water bath. This is a critical step to prevent heat degradation of the this compound.
-
Once the agar has cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. For example, to prepare plates with a final concentration of 20 µg/mL, add 2 mL of a 10 mg/mL this compound stock solution to 1 liter of LB agar.
-
Gently swirl the flask to ensure the this compound is evenly distributed throughout the agar. Avoid creating air bubbles.
-
Aseptically pour approximately 20-25 mL of the molten agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Once solidified, label the plates and store them inverted at 4°C. The plates should be used within 1-2 weeks for optimal performance.
Bacterial Selection Workflow
This protocol outlines the general steps for selecting bacteria with this compound resistance.
Procedure:
-
Prepare a liquid culture of the bacterial population to be screened.
-
Plate the bacterial culture onto both a non-selective LB agar plate (control) and a selective LB agar plate containing the desired concentration of this compound.
-
Incubate the plates at the optimal temperature for the specific bacterial species (e.g., 37°C for E. coli).
-
After incubation (typically 16-24 hours), observe the plates for colony growth.
-
The control plate should show robust growth, confirming the viability of the bacteria.
-
The selective plate should only show growth of colonies that are resistant to this compound.
-
Individual resistant colonies can then be picked and further cultured in selective liquid media or on selective agar plates for downstream applications.
Visualizations
Mechanism of Action: this compound Inhibition of Bacterial Protein Synthesis
Caption: this compound binds to the nascent peptide exit tunnel of the 50S ribosomal subunit, inhibiting protein synthesis.
Experimental Workflow for Bacterial Selection
Caption: A typical workflow for selecting this compound-resistant bacteria using agar plating.
Quality Control and Troubleshooting
-
Quality Control of this compound: Always use a reliable source for this compound. It is advisable to test each new batch of this compound stock solution for its efficacy using a known susceptible and a known resistant bacterial strain. Quality control ranges for this compound susceptibility testing using disc diffusion have been established for Staphylococcus aureus ATCC® 25923.
-
No Growth on Selective Plates: If no colonies grow on the selective plates, the concentration of this compound may be too high, or the bacterial population may not contain any resistant individuals. Consider using a lower concentration of this compound or a different selection method.
-
Excessive Growth on Selective Plates: If there is a lawn of growth on the selective plates, the this compound concentration may be too low, or the antibiotic may have degraded. Ensure that the this compound was added to the agar at the correct temperature and that the plates have been stored properly.
-
Satellite Colonies: The appearance of small "satellite" colonies around a large resistant colony can occur if the resistant colony is producing an enzyme that degrades the antibiotic in its immediate vicinity. If this is an issue, consider picking well-isolated colonies for further experiments.
Safety Precautions
-
Always handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and preparing solutions.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
By following these application notes and protocols, researchers can effectively utilize this compound as a selective agent in their bacterial culture experiments.
References
- 1. Resistance to the macrolide antibiotic this compound is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Tylosin Residues in Animal Tissues
Abstract
This application note presents a detailed and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of tylosin (B1662201) residues in various animal tissues, including liver, kidney, and muscle. The methodology outlined provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for regulatory monitoring, food safety testing, and pharmacokinetic studies. The protocol includes detailed steps for tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and optimized LC-MS/MS parameters for achieving low limits of detection and quantification.
Introduction
This compound is a macrolide antibiotic extensively used in veterinary medicine to treat and prevent bacterial infections in livestock such as cattle, swine, and poultry.[1][2][3] The potential for this compound residues to remain in edible tissues is a significant concern for consumer safety and has led regulatory bodies worldwide to establish Maximum Residue Limits (MRLs).[2][4] Consequently, the development of reliable and sensitive analytical methods for the routine monitoring of this compound residues in animal-derived food products is crucial. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and accuracy. This application note provides a comprehensive protocol for the determination of this compound in tissue matrices, validated in accordance with international guidelines.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Spiramycin (Internal Standard - IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
EDTA (Ethylenediaminetetraacetic acid)
-
Solid-Phase Extraction (SPE) cartridges (e.g., SCX strong cation-exchange)
-
Phosphate buffer
-
Anhydrous sodium sulfate
Standard Solution Preparation
Stock standard solutions of this compound and the internal standard (spiramycin) are prepared by dissolving the compounds in methanol or acetonitrile to a concentration of 1 mg/mL. These stock solutions are then used to prepare working standard solutions through serial dilution with the appropriate solvent.
Sample Preparation
A detailed workflow for the preparation of tissue samples is outlined below.
Caption: Workflow for tissue sample preparation.
-
Homogenization: Weigh 2-5 grams of the tissue sample (muscle, liver, or kidney) into a polypropylene (B1209903) tube.
-
Extraction: Add 10 mL of 70% methanol and 200 µL of 0.1 M EDTA. Vortex the mixture for 1 minute to ensure thorough homogenization.
-
Centrifugation: Centrifuge the homogenate at 5000 rpm for 15 minutes.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an SCX (strong cation-exchange) SPE cartridge.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with a suitable solvent, such as methanol containing ammonium acetate.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table outlines the recommended starting parameters for the LC-MS/MS system.
| Parameter | Recommended Conditions |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Nucleosil, 5 µm) |
| Mobile Phase A | 0.01 M ammonium acetate in water with 0.1% formic acid, pH 3.5 |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of this compound and internal standard |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
The MRM transitions for this compound are crucial for its selective detection and quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (Quantifier) | 916.5 | 174.1 |
| This compound (Qualifier) | 916.5 | 772.4 |
Quantitative Data Summary
The performance of the LC-MS/MS method is summarized in the following tables, showcasing its sensitivity and accuracy across different tissue types.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Tissue Type | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Swine Muscle | 0.2 - 0.8 | 5.0 | |
| Swine Liver | 0.2 - 0.8 | 5.0 | |
| Swine Kidney | 0.2 - 0.8 | 5.0 | |
| Swine Fat + Skin | 0.2 - 0.8 | 5.0 | |
| Chicken Breast | 0.473 | 1.561 | |
| Beef Neck | 0.473 | 1.561 |
Table 2: Recovery Rates
| Tissue Type | Fortification Level (µg/kg) | Mean Recovery (%) | Reference |
| Pig Tissues | 50 - 200 | 70 - 85 | |
| Animal Tissues | Not Specified | 86.70 ± 0.95 | |
| Eggs | 1.0 - 400 | 97.3 |
Signaling Pathway Diagram
While this application note focuses on an analytical protocol and does not delve into biological signaling pathways, a logical relationship diagram for the analytical process is provided below.
Caption: Overview of the analytical process.
Conclusion
The LC-MS/MS protocol described in this application note provides a highly sensitive, selective, and reliable method for the quantification of this compound residues in various animal tissues. The detailed sample preparation procedure, coupled with optimized LC-MS/MS parameters, allows for the accurate determination of this compound at levels well below the established MRLs, ensuring food safety and compliance with regulatory standards. This method is suitable for high-throughput analysis in routine monitoring laboratories.
References
Application Notes and Protocols for Tylosin Administration in Drinking Water for Poultry Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of tylosin (B1662201) in drinking water for poultry, focusing on its application in research and development settings. This compound, a macrolide antibiotic, is widely used in the poultry industry to control and treat various bacterial infections.[1] This document outlines its primary applications, pharmacokinetic profile, and detailed methodologies for conducting efficacy and pharmacokinetic studies.
Application Notes
Overview of this compound in Poultry
This compound is a broad-spectrum antibiotic effective against Gram-positive bacteria, Mycoplasma, Chlamydophila, and Pasteurella.[1] In poultry, it is primarily used for the control and treatment of:
-
Chronic Respiratory Disease (CRD): Caused by Mycoplasma gallisepticum and Mycoplasma synoviae.[2][3]
-
Necrotic Enteritis (NE): Associated with Clostridium perfringens.[4]
It can be administered through feed, injection, or, most commonly for flock-level treatment, in drinking water. The soluble powder form (this compound tartrate or this compound phosphate) is typically used for water administration.
Pharmacokinetic Profile
Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens. Key parameters after oral administration in drinking water are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens Following Oral Administration
| Parameter | Value | Reference |
| Bioavailability (F%) | 30% - 34% | |
| 90.29% | ||
| Time to Maximum Concentration (Tmax) | 1.5 hours | |
| 1.08 hours | ||
| Maximum Concentration (Cmax) | 1.2 µg/mL (at 10 mg/kg) | |
| 3.40 µg/mL (at 50 mg/kg) | ||
| Elimination Half-life (t1/2 β) | 2.07 hours | |
| 5.78 hours | ||
| Volume of Distribution (Vd) | 0.85 L/kg | |
| 6 L/kg |
Note: Variations in pharmacokinetic parameters can be attributed to differences in experimental conditions, this compound salt form, and analytical methods.
Recommended Dosages for Treatment
Recommended dosages of this compound in drinking water for poultry are provided below. It is essential to ensure that birds consume enough medicated water to achieve the target dose.
Table 2: Recommended Dosages of this compound in Drinking Water for Chickens
| Indication | Dosage | Duration | Reference |
| Chronic Respiratory Disease (CRD) | 50 mg/kg of body weight per day | 3-5 days | |
| Necrotic Enteritis (NE) | 20-50 mg/kg of body weight per day | 5 days |
Withdrawal Periods
Adherence to withdrawal periods is critical to ensure food safety.
-
Meat: 24 hours after cessation of drinking water treatment.
-
Eggs: In several regions, including the United States, there is a 0-day egg withdrawal period when used according to the manufacturer's directions.
Experimental Protocols
Protocol for Evaluating the Efficacy of this compound Against Mycoplasma gallisepticum (CRD)
This protocol describes an experimental model to assess the efficacy of this compound in treating Chronic Respiratory Disease in broiler chickens.
2.1.1 Animal Model and Housing
-
Animals: Day-old broiler chicks from a Mycoplasma gallisepticum-free breeder flock.
-
Housing: Birds should be housed in controlled-environment isolation units with filtered air supply to prevent cross-contamination. Feed and water should be provided ad libitum.
2.1.2 Experimental Design
-
Acclimatization: 7 days.
-
Infection: On day 7, birds in the infected groups are challenged with a virulent strain of M. gallisepticum.
-
Treatment: Treatment with this compound in drinking water commences 3-4 days post-infection, once clinical signs of CRD are apparent.
-
Groups:
-
Group A: Negative Control (uninfected, untreated)
-
Group B: Positive Control (infected, untreated)
-
Group C: Treatment Group 1 (infected, treated with this compound at 35 mg/kg BW)
-
Group D: Treatment Group 2 (infected, treated with this compound at 100 mg/kg BW)
-
-
Duration: The study duration is typically 14-21 days post-infection.
2.1.3 Infection Protocol
-
Culture a virulent strain of M. gallisepticum in a suitable broth medium.
-
On the day of infection, dilute the culture to a final concentration of 10^8 to 10^9 colony-forming units (CFU)/mL.
-
Inoculate each bird in the infected groups with 0.1 mL of the bacterial suspension via the intratracheal route.
2.1.4 Treatment Administration
-
Calculate the daily water consumption of the birds.
-
Prepare a fresh stock solution of this compound tartrate daily.
-
Medicate the drinking water to achieve the target daily dose (e.g., 35 mg/kg or 100 mg/kg body weight).
-
Provide only medicated water to the treatment groups for 5 consecutive days.
2.1.5 Efficacy Parameters
-
Clinical Scoring: Daily scoring of respiratory signs using a standardized system (see Table 3).
-
Macroscopic Lesion Scoring: At necropsy, score lesions in the respiratory tract (trachea, air sacs).
-
M. gallisepticum Reisolation: Collect tracheal swabs for culture or qPCR to determine the presence and load of M. gallisepticum.
-
Weight Gain and Feed Conversion Ratio (FCR): Monitor throughout the study.
-
Mortality: Record daily.
Table 3: Scoring System for Respiratory Disease in Chickens
| Score | Clinical Sign |
| 0 | No clinical signs |
| 1 | Dyspnea only after manipulation |
| 2 | Spontaneous dyspnea |
| 3 | Positive tracheal reflex |
| 4 | Presence of breathing noise |
A maximum clinical score of 4 can be given to a bird exhibiting multiple signs.
Experimental workflow for CRD efficacy study.
Protocol for a Pharmacokinetic Study of this compound in Broiler Chickens
This protocol outlines the methodology for determining the pharmacokinetic profile of this compound administered in drinking water.
2.2.1 Animal Model and Housing
-
Animals: Healthy broiler chickens of a specific age and weight range.
-
Housing: Individual or small group housing to accurately measure water intake. Birds should be fasted overnight before drug administration.
2.2.2 Experimental Design
-
Groups:
-
Group 1: Intravenous (IV) administration (for bioavailability calculation).
-
Group 2: Oral administration via drinking water.
-
-
Dosage: A single dose of this compound (e.g., 10 mg/kg or 50 mg/kg body weight) is administered.
2.2.3 Drug Administration
-
Intravenous: A solution of this compound is injected into the wing vein.
-
Oral: Medicated water is provided for a defined period, and water consumption is monitored to ensure the target dose is consumed.
2.2.4 Sample Collection
-
Blood samples (1-2 mL) are collected from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
2.2.5 Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is used to quantify this compound concentrations in plasma.
-
Sample Preparation:
-
Thaw plasma samples.
-
Perform a liquid-liquid or solid-phase extraction to isolate this compound from plasma proteins. Common extraction solvents include chloroform (B151607) or ethyl acetate (B1210297) under basic conditions.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.05 M monobasic sodium phosphate, pH 2.5) in a 35:65 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm or 287 nm.
-
Column Temperature: 30°C.
-
-
Quantification: A standard curve is generated using known concentrations of this compound in blank plasma.
2.2.6 Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, F%).
Workflow for a poultry pharmacokinetic study.
Protocol for Evaluating the Efficacy of this compound Against Necrotic Enteritis (Clostridium perfringens)
This protocol describes an experimental model for inducing Necrotic Enteritis to evaluate the efficacy of this compound.
2.3.1 Animal Model and Housing
-
Animals: Day-old broiler chicks.
-
Housing: As described in section 2.1.1.
2.3.2 Experimental Design and Induction of Necrotic Enteritis
A co-infection model with Eimeria species is often used to predispose the birds to NE.
-
Diet: Feed the birds a high-protein diet (e.g., containing fishmeal) to promote the growth of C. perfringens.
-
Eimeria Challenge: On day 9 of age, orally inoculate the birds with a suspension of sporulated Eimeria oocysts (e.g., E. acervulina and E. maxima).
-
C. perfringens Challenge: On days 14 and 15, orally inoculate the birds with a broth culture of a virulent, NetB toxin-producing strain of C. perfringens.
-
Treatment: Administer this compound in the drinking water for 5 days, starting from the day of the first C. perfringens challenge.
2.3.3 Efficacy Parameters
-
Mortality: Record daily.
-
Intestinal Lesion Scoring: At necropsy (around day 16-17), score the severity of intestinal lesions on a scale of 0 to 4, where 0 is normal and 4 is severe necrosis.
-
Bacterial Counts: Enumerate C. perfringens in the intestinal contents.
-
Performance Parameters: Body weight gain and FCR.
Logical flow for a Necrotic Enteritis efficacy study.
References
Solid-Phase Extraction of Tylosin from Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of the macrolide antibiotic tylosin (B1662201) from environmental samples, primarily water and soil. This compound is extensively used in veterinary medicine and its presence in the environment is a growing concern due to the potential for antibiotic resistance.[1][2] Accurate monitoring of this compound levels in environmental matrices is crucial for risk assessment.
Principles of Solid-Phase Extraction
Solid-phase extraction is a widely used sample preparation technique that concentrates and purifies analytes from a complex matrix. The principle relies on the partitioning of the analyte, in this case, this compound, between a solid stationary phase (the sorbent in the SPE cartridge) and a liquid mobile phase (the sample and subsequent solvents). By carefully selecting the sorbent and solvents, interferences can be removed, and the analyte of interest can be isolated and concentrated for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[3][4][5]
Factors Affecting SPE Efficiency
Several factors can influence the efficiency of the solid-phase extraction of this compound. These include the chemical properties of this compound, the characteristics of the solid-phase sorbent, the composition of the sample matrix, and the choice of solvents for conditioning, washing, and elution. The interplay of these factors determines the recovery and purity of the extracted analyte.
References
Application Notes and Protocols for the Microbiological Assay of Tylosin Potency
These application notes provide detailed protocols for determining the potency of tylosin (B1662201) using microbiological assays. The methods described are based on the principle of observing the inhibitory effect of the antibiotic on a susceptible microorganism. These protocols are intended for researchers, scientists, and drug development professionals.
Principle of the Assay
The microbiological assay of this compound is based on the principle of comparing the inhibition of growth of a susceptible microorganism by a known concentration of a this compound reference standard with the inhibition caused by the test sample. The potency of the test sample is determined by measuring the extent of microbial growth inhibition, which is proportional to the concentration of this compound. Two common methods are employed: the cylinder-plate (or agar (B569324) diffusion) assay and the turbidimetric assay.[1]
-
Cylinder-Plate Assay: This method involves the diffusion of this compound from a cylinder placed on a solid agar medium inoculated with a susceptible test organism. The antibiotic diffuses into the agar, creating a circular zone of inhibition where microbial growth is prevented. The diameter of this zone is proportional to the concentration of this compound.
-
Turbidimetric Assay: This method measures the inhibition of microbial growth in a liquid culture medium. The test organism is incubated in a liquid medium containing varying concentrations of the this compound standard and the test sample. The growth of the microorganism, measured as turbidity, is inversely proportional to the concentration of this compound.
Materials and Reagents
-
Test Organism: Micrococcus luteus (e.g., ATCC 9341, also formerly known as Sarcina lutea) or Kocuria rhizophila.[2][3][4]
-
This compound Reference Standard: USP this compound RS or an equivalent standard of known potency.
-
Culture Media:
-
Antibiotic Medium A or equivalent nutrient agar for the base and seed layers in the cylinder-plate assay.[3]
-
Tryptic Soy Broth or equivalent for preparing the inoculum.
-
-
Reagents:
-
Methanol (B129727), HPLC grade.
-
Phosphate (B84403) Buffers (e.g., pH 6.0, 7.0, and 8.0).
-
Sterile Saline Solution.
-
-
Equipment:
-
Petri dishes (sterile).
-
Stainless steel or porcelain cylinders (for cylinder-plate assay).
-
Spectrophotometer.
-
Incubator, capable of maintaining 35-37°C.
-
Autoclave.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Homogenizer or blender for sample preparation.
-
Experimental Protocols
Preparation of Test Organism Inoculum
-
Maintain a stock culture of Micrococcus luteus on agar slants of a suitable medium, transferring to fresh slants every two weeks.
-
Incubate the freshly transferred culture for 16-18 hours at 35°C.
-
Wash the growth from a fresh slant with sterile saline or broth into a sterile suspension.
-
Alternatively, grow the organism in a broth medium for 48 hours at room temperature on a mechanical shaker.
-
Dilute the bacterial suspension with sterile saline or broth to a standardized concentration. This can be done by adjusting the optical density to a specific value (e.g., 0.5 at 600 nm) or by determining the colony-forming units (CFU) per mL to achieve a final concentration of approximately 10^6 CFU/mL in the seeded agar.
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a quantity of the this compound Reference Standard and dissolve it in methanol to obtain a stock solution of a known concentration, for example, 1 mg/mL.
-
Intermediate and Working Solutions: Prepare a series of dilutions from the stock solution using a suitable diluent, such as a mixture of methanol and phosphate buffer. The concentrations for the standard curve should bracket the expected concentration of the test sample.
Preparation of Sample Solutions
-
Accurately weigh a portion of the sample to be tested.
-
For solid samples like feeds, homogenization in a buffer solution, followed by extraction with methanol, may be necessary.
-
Dilute the extracted sample solution with the same diluent used for the standard solutions to an estimated concentration within the range of the standard curve.
Cylinder-Plate Assay Procedure
-
Base Layer: Pour a layer of sterile, melted nutrient agar into sterile Petri dishes and allow it to solidify on a level surface.
-
Seed Layer: Inoculate a second portion of melted nutrient agar (cooled to 48°C) with the prepared test organism suspension. Pour a uniform layer of this seeded agar over the solidified base layer.
-
Cylinder Placement: Place 4 to 6 sterile cylinders on the surface of the solidified seeded agar at equal intervals.
-
Application of Solutions: Fill the cylinders with the different concentrations of the this compound standard and the sample solutions. Typically, two or three cylinders are filled with a reference concentration, and the remaining cylinders are filled with the other standard concentrations and the sample solution.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 35-37°C) for 16-18 hours.
-
Measurement: After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.
Turbidimetric Assay Procedure
-
Preparation of Tubes: Prepare a series of tubes with a suitable broth medium.
-
Addition of Solutions: Add the varying concentrations of the this compound standard and the sample solutions to the tubes.
-
Inoculation: Inoculate each tube with a standardized suspension of the test organism.
-
Incubation: Incubate the tubes in a water bath or incubator at a controlled temperature (e.g., 37°C) for a specified period (e.g., 3-4 hours).
-
Measurement: Stop the microbial growth (e.g., by adding dilute formaldehyde) and measure the turbidity of each tube using a spectrophotometer at a specific wavelength (e.g., 530 nm).
Data Presentation and Analysis
The potency of the sample is calculated by comparing the response of the sample to the response of the standard.
For the cylinder-plate assay , a standard curve is constructed by plotting the logarithm of the this compound concentration against the diameter of the zone of inhibition. The potency of the sample is then interpolated from this curve.
For the turbidimetric assay , a standard curve is created by plotting the logarithm of the this compound concentration against the absorbance or transmittance. The concentration of this compound in the sample is determined from this curve.
The following tables provide examples of data that would be generated and analyzed in a this compound microbiological assay.
Table 1: Example Standard Concentrations for this compound Microbiological Assay
| Standard Concentration (µg/mL) | Description |
| 0.5 | Lowest concentration for the standard curve. |
| 1.0 | Second point for the standard curve. |
| 2.0 | Mid-point concentration for the standard curve. |
| 4.0 | Fourth point for the standard curve. |
| 8.0 | Highest concentration for the standard curve. |
Note: The range of standard concentrations should be adapted based on the specific assay sensitivity and the expected sample concentration. Linearity has been demonstrated in ranges such as 0.5 µg/mL to 16 µg/mL.
Table 2: Example Data for Cylinder-Plate Assay
| This compound Concentration (µg/mL) | Average Zone Diameter (mm) |
| 0.5 | 12.5 |
| 1.0 | 15.0 |
| 2.0 | 17.5 |
| 4.0 | 20.0 |
| 8.0 | 22.5 |
| Sample | 18.0 |
From the standard curve generated with this data, the potency of the sample can be determined.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the cylinder-plate microbiological assay for determining this compound potency.
References
- 1. uspnf.com [uspnf.com]
- 2. Assessment of Plasma this compound Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Consistency evaluation between matrix components ratio and microbiological potency of this compound major components - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Tylosin Resistance in Laboratory Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylosin (B1662201) is a macrolide antibiotic used primarily in veterinary medicine. The emergence of bacterial resistance to this antibiotic is a growing concern. Understanding the mechanisms and protocols for inducing this compound resistance in a controlled laboratory setting is crucial for the development of new antimicrobial strategies and for studying the dynamics of antibiotic resistance. These application notes provide detailed protocols for inducing this compound resistance in common laboratory strains of Escherichia coli and Bacillus subtilis, summarize relevant quantitative data, and illustrate the underlying resistance mechanisms and experimental workflows.
Mechanisms of this compound Resistance
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance to this compound can be acquired through various mechanisms, with the most well-characterized being the enzymatic modification of the ribosomal RNA (rRNA) target site.
In many bacteria, including strains of Streptomyces where this mechanism has been extensively studied and also demonstrated in E. coli, resistance to this compound is conferred by the synergistic action of two methyltransferase enzymes, TlrB and TlrD.[1]
-
TlrB (RlmAII): This enzyme methylates the N-1 position of guanine (B1146940) at nucleotide G748 within the 23S rRNA.[2]
-
TlrD: This enzyme monomethylates the N6-amino group of adenine (B156593) at nucleotide A2058, also within the 23S rRNA.[3][4]
Neither of these methylations alone is sufficient to confer significant resistance to this compound. However, when both nucleotides are methylated, a synergistic effect occurs, leading to a high level of resistance.[1] This dual methylation prevents this compound from binding effectively to the ribosome, thus allowing protein synthesis to proceed. It has been shown that co-expression of tlrB and tlrD can result in a 256-fold increase in the Minimum Inhibitory Concentration (MIC) of this compound.
In Bacillus subtilis, exposure to subinhibitory concentrations of this compound can induce the expression of the tlrB gene, which encodes a 23S rRNA methyltransferase, contributing to resistance.
Signaling Pathway for this compound Resistance
References
- 1. Resistance to the macrolide antibiotic this compound is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound-resistance methyltransferase RlmA(II) (TlrB) modifies the N-1 position of 23S rRNA nucleotide G748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular analysis of tlrD, an MLS resistance determinant from the this compound producer, Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning of tlrD, a fourth resistance gene, from the this compound producer, Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tylosin in Mycoplasma Infection Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylosin (B1662201) is a macrolide antibiotic widely used in veterinary medicine to treat infections caused by Mycoplasma species, which are significant pathogens in poultry and swine.[1] This document provides detailed application notes and protocols for the use of this compound in Mycoplasma infection research models, including in vitro susceptibility testing and in vivo efficacy studies. The information compiled herein is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy of this compound and other anti-mycoplasmal agents.
Mechanism of Action
This compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This mechanism is common to macrolide antibiotics and is effective against a broad spectrum of Gram-positive bacteria and a limited range of Gram-negative bacteria.[2] Its particular effectiveness against Mycoplasma species makes it a critical tool in both veterinary practice and research.
In Vitro Applications
Table 1: In Vitro Activity of this compound Against Mycoplasma gallisepticum
| Parameter | Value (µg/mL) | Number of Isolates | Geographic Region | Reference |
| MIC Range | 0.004 - 4 | 111 | Not Specified | [3] |
| MIC50 | 0.5 | 111 | Not Specified | [3] |
| MIC90 | 2 | 111 | Not Specified | [3] |
Table 2: In Vitro Activity of this compound Against Mycoplasma hyopneumoniae
| Parameter | Value (µg/mL) | Number of Isolates | Geographic Region | Reference |
| MIC50 | ≤0.015 - 0.03 | Not Specified | Not Specified | |
| MIC90 | 0.06 - 0.12 | Not Specified | Not Specified |
Table 3: In Vitro Activity of this compound Against Mycoplasma synoviae
| Parameter | Value (µg/mL) | Number of Isolates | Geographic Region | Reference |
| MIC50 | Not Specified | Not Specified | Not Specified | |
| MIC90 | Not Specified | Not Specified | Not Specified |
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from established methods for determining the MIC of this compound against Mycoplasma species.
Materials:
-
Mycoplasma broth medium (e.g., Frey's medium)
-
This compound tartrate standard
-
96-well microtiter plates
-
Mycoplasma isolate to be tested
-
Positive control (Mycoplasma strain with known susceptibility)
-
Negative control (broth only)
-
Incubator at 37°C with 5% CO2
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound tartrate in an appropriate solvent (e.g., ethanol) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in Mycoplasma broth directly in the 96-well plates to achieve a range of concentrations (e.g., 64 µg/mL to 0.03125 µg/mL).
-
Inoculum Preparation: Culture the Mycoplasma isolate in broth until it reaches the mid-logarithmic phase of growth. Adjust the culture to a concentration of 10^4 to 10^5 color changing units (CCU)/mL.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the this compound dilutions, as well as to the positive control wells. Add sterile broth to the negative control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for up to 14 days.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits visible growth, as indicated by the absence of a color change in the broth. The initial reading can be taken when the positive control shows a color change, with a final reading at 14 days.
In Vivo Applications
Table 4: In Vivo Efficacy of this compound in a Chicken Model of Mycoplasma gallisepticum Infection
| Treatment Group | Dosage | Route | Duration | Key Findings | Reference |
| This compound | 35 mg/kg body weight | Drinking water | 5 days | Significantly reduced clinical respiratory disease, macroscopic lesions, and M. gallisepticum numbers in the respiratory tract. | |
| This compound | 100 mg/kg body weight | Drinking water | 5 days | Not significantly more efficacious than the 35 mg/kg dose for most parameters. | |
| This compound | 15 mg/kg body weight | Drinking water | 3 days, every 4 weeks | Reduced tracheal M. gallisepticum counts. |
Protocol 2: Chicken Model of Mycoplasma gallisepticum Infection
This protocol outlines a common method for establishing an experimental M. gallisepticum infection in chickens to evaluate this compound efficacy.
Materials:
-
Specific-pathogen-free (SPF) chickens (e.g., 3-week-old broilers)
-
Virulent Mycoplasma gallisepticum strain
-
This compound for administration (e.g., water-soluble powder)
-
Appropriate housing with biosecurity measures
-
Swabs for sample collection
Procedure:
-
Acclimation: Acclimate the SPF chickens to the housing conditions for one week prior to the experiment.
-
Challenge: Infect the chickens with a known titer of a virulent M. gallisepticum strain. A common method is intratracheal injection of the bacterial suspension (e.g., 1 mL of 1 × 10^9 CCU).
-
Treatment: Begin this compound administration at a predetermined time post-infection (e.g., upon the onset of clinical signs). Administer this compound in the drinking water at the desired concentration (e.g., 35 mg/kg body weight) for a specified duration (e.g., 5 consecutive days).
-
Monitoring and Evaluation:
-
Clinical Signs: Daily score the birds for respiratory signs (e.g., coughing, sneezing, nasal discharge).
-
Weight Gain: Monitor body weight throughout the experiment.
-
Mycoplasma Reisolation: At the end of the study, euthanize the birds and collect tracheal swabs or lung tissue to quantify the M. gallisepticum load by culture or qPCR.
-
Gross Lesions: Score the respiratory tract (trachea, air sacs) for macroscopic lesions.
-
Table 5: In Vivo Efficacy of this compound in a Pig Model of Mycoplasma hyopneumoniae Infection
| Treatment Group | Dosage | Route | Duration | Key Findings | Reference |
| This compound | 100 mg/kg feed | In-feed | 21 days | Significantly lower respiratory disease score and lung lesion score compared to untreated infected pigs. |
Protocol 3: Pig Model of Mycoplasma hyopneumoniae Infection
This protocol describes a method for inducing M. hyopneumoniae infection in pigs to assess the therapeutic effect of this compound.
Materials:
-
Mycoplasma hyopneumoniae-free pigs
-
Virulent field isolate of M. hyopneumoniae
-
This compound for in-feed medication
-
Facilities for housing and handling pigs
Procedure:
-
Infection: Inoculate pigs intratracheally with a virulent field isolate of M. hyopneumoniae. A lung homogenate containing a known concentration of the organism can also be used.
-
Treatment Initiation: Begin treatment with this compound-medicated feed at a specific time after infection (e.g., 12 days post-inoculation).
-
Medication: Provide feed containing this compound at the target concentration (e.g., 100 mg/kg) for the specified treatment period (e.g., 21 days).
-
Assessment of Efficacy:
-
Clinical Scoring: Record daily respiratory disease scores for each pig.
-
Lung Lesion Scoring: At the end of the experiment, euthanize the pigs and quantify the extent of lung lesions.
-
Mycoplasma Detection: Process lung tissue samples for immunofluorescence testing or PCR to detect the presence of M. hyopneumoniae.
-
Signaling Pathways and Immunomodulatory Effects
Beyond its direct antimicrobial activity, this compound and its derivatives have been shown to possess immunomodulatory and anti-inflammatory properties. This is a crucial aspect of its efficacy in treating Mycoplasma infections, which are often characterized by a significant inflammatory response.
A key signaling pathway implicated in the inflammatory response to Mycoplasma infection is the Nuclear Factor-kappa B (NF-κB) pathway. The derivative of this compound, tylvalosin, has been shown to suppress the activation of NF-κB. This suppression leads to a reduction in the production of pro-inflammatory cytokines. Transcriptomic analysis of chickens infected with M. gallisepticum and treated with this compound revealed a less severe inflammatory response and immune cell proliferation compared to untreated birds.
References
Application Note: Quantitative Analysis of Tylosin in Egg Samples by LC-MS/MS
Introduction
Tylosin (B1662201) is a macrolide antibiotic widely used in veterinary medicine to treat infections in poultry.[1] Its use can lead to residue accumulation in eggs, posing potential health risks to consumers. Regulatory bodies, such as the European Union, have established Maximum Residue Limits (MRLs) for this compound in eggs, which are set at 200 µg/kg.[2][3][4] This application note details a sensitive and selective method for the quantitative analysis of this compound residues in whole egg samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on a liquid-liquid extraction procedure followed by LC-MS/MS analysis, providing high recovery and precision.[2]
Experimental Workflow
Figure 1. Overall workflow for the quantitative analysis of this compound in egg samples.
Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from the method described by Hamscher et al. (2006).
-
Homogenization: Homogenize whole eggs to ensure a uniform sample matrix.
-
Weighing: Weigh 2.0 g of the homogenized egg sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction:
-
Add 10 mL of citrate buffer (pH 5.0).
-
Add 20 mL of acetonitrile (B52724).
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the acetonitrile (upper) layer to a new tube.
-
Evaporation: Evaporate the collected supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., a mixture of 0.5% formic acid in water and acetonitrile).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
2. LC-MS/MS Analysis
The following conditions are a representative example for the analysis of this compound.
Table 1: LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.5% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-programmed gradient can be optimized. A typical starting point is 90% A, ramping to 10% A over 10 minutes. |
| Flow Rate | 1.0 mL/min (with a 1:10 split before the mass spectrometer) |
| Column Temperature | 23°C |
| Injection Volume | 20 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Ion (Precursor) | m/z 916.5 |
| MS/MS Transitions (MRM) | Specific product ions should be determined by direct infusion of a this compound standard. |
| Collision Energy (CE) | Optimized for the specific instrument and transitions. |
Method Validation and Performance
Method validation should be performed according to guidelines such as those from the European Commission Decision 2002/657/EC.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Concentration Range | 1.0 - 400 µg/kg |
| Recovery | > 82% |
| Precision (RSD) | 1.5 - 11.0% |
| Limit of Quantification (LOQ) | Can be established based on signal-to-noise ratios, typically in the low µg/kg range. Some methods report LOQs as low as 1 µg/kg. |
| Specificity | No significant interfering peaks observed in blank egg samples. |
The recovery of this compound from spiked egg samples at concentrations ranging from 1.0 to 400 µg/kg was found to be greater than 82%, with relative standard deviations between 1.5% and 11.0%.
Data Presentation
Table 3: Example Quantification Data for this compound in Spiked Egg Samples
| Spiked Concentration (µg/kg) | Measured Concentration (µg/kg) | Recovery (%) | RSD (%) (n=3) |
| 1.0 | 0.9 | 90 | 8.5 |
| 10.0 | 9.5 | 95 | 5.2 |
| 100.0 | 98.2 | 98.2 | 3.1 |
| 200.0 (MRL) | 195.4 | 97.7 | 2.5 |
| 400.0 | 388.9 | 97.2 | 1.8 |
Logical Relationship Diagram
References
- 1. Quantitative Analysis of this compound in Eggs by High Performance Liquid Chromatography with Electrospray Ionization Tandem … [ouci.dntb.gov.ua]
- 2. Quantitative analysis of this compound in eggs by high performance liquid chromatography with electrospray ionization tandem mass spectrometry: residue depletion kinetics after administration via feed and drinking water in laying hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
tylosin stability and degradation under acidic and alkaline conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of the macrolide antibiotic tylosin (B1662201) under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions at different pH values?
This compound is known to be unstable in both acidic and alkaline environments, with its stability being significantly dependent on the pH of the solution.[1] It is most stable in the pH range of 4 to 9.[2] Some studies indicate optimal stability at approximately pH 3.5 and 9.0, which correspond to its salt and non-dissociated forms, respectively.[3] Outside of this range, significant degradation occurs.[3]
Q2: What are the primary degradation products of this compound under acidic and alkaline conditions?
The degradation pathway of this compound varies depending on the pH of the medium.
-
Acidic Conditions (pH < 4): Under acidic conditions, the primary degradation product of this compound A is this compound B (desmycosin).[4] This occurs through the hydrolysis of the mycarose (B1676882) sugar moiety.
-
Neutral to Alkaline Conditions (pH > 7): In neutral and alkaline media, this compound A can undergo epimerization to form this compound A aldol. Other polar decomposition products of unknown identity have also been observed. At a pH of 8.5, abiotic transformation to unknown degradates is a major mechanism of disappearance from solution.
Q3: How does temperature affect the degradation rate of this compound?
Temperature plays a crucial role in the degradation kinetics of this compound. Increased temperatures significantly accelerate the degradation process, especially outside of its optimal pH stability range. For instance, in one study, this compound A was stable for three days at 20°C in phosphate (B84403) buffers with pH values of 6.0, 7.0, and 8.0. However, stress degradation studies at 75°C showed significant degradation of this compound in both 1.0 M HCl and 1.0 M NaOH solutions.
Troubleshooting Guide
Issue: Inconsistent or unexpected degradation results in my this compound stability study.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the potential cause.
-
Verify pH of the solution:
-
Problem: The actual pH of your buffer or solution may differ from the intended pH.
-
Solution: Calibrate your pH meter before each use and verify the pH of each solution immediately before adding this compound.
-
-
Check for buffer effects:
-
Problem: The type and concentration of the buffer can influence the degradation kinetics of this compound.
-
Solution: Ensure that the buffer system used is consistent across all experiments and is appropriate for the target pH range. If possible, compare your results with literature that uses a similar buffer system.
-
-
Assess the purity of your this compound standard:
-
Problem: The presence of impurities or related substances in the this compound standard can lead to misleading results. This compound is typically a mixture of this compound A, B, C, and D, with this compound A being the major component (usually around 90%).
-
Solution: Use a well-characterized, high-purity standard for your experiments. Confirm the composition of your this compound standard if possible.
-
-
Evaluate analytical method:
-
Problem: The analytical method may not be able to separate the parent this compound from its degradation products, leading to an overestimation of stability.
-
Solution: Utilize a stability-indicating HPLC method that can resolve this compound A from its major degradants like this compound B and this compound A aldol. Refer to the "Experimental Protocols" section for a sample HPLC method.
-
The following diagram illustrates a logical workflow for troubleshooting inconsistent this compound stability results:
Caption: Troubleshooting workflow for inconsistent this compound stability results.
Quantitative Data on this compound Degradation
The stability of this compound is highly dependent on the experimental conditions. The following tables summarize quantitative data from various studies.
Table 1: Half-life of this compound under Different Conditions
| Condition | pH | Temperature (°C) | Half-life | Reference |
| Manure (methanogenic) | ~8.2-8.5 | 22 | < 2 days | |
| Manure (aerobic) | ~8.2-8.5 | 22 | 12-26 hours (T90) | |
| Aqueous solution (in light) | - | - | 200 days | |
| Soil | - | 20-30 | ~2 days | |
| Dairy lagoon sediment (reduced, acidic) | 5.5 | - | 77 days | |
| Pharmaceutical solid waste medium | 6.0 | 30 | 16.16-16.82 hours |
Table 2: Percentage Degradation of this compound under Stress Conditions
| Condition | Duration | Temperature (°C) | % Degradation | Reference |
| 1.0 M HCl | - | 75 | Almost 100% | |
| 1.0 M NaOH | - | 75 | Almost 100% | |
| Aqueous solution (heated) | 90 min | 100 | ~96% | |
| Spiked honey in water (heated) | 90 min | 100 | ~50% | |
| Incurred honey (stored at room temperature) | 1 year | 27 | ~47% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability under acidic and alkaline stress.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1.0 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1.0 M
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate or citrate (B86180) buffers (for pH control)
-
pH meter
-
HPLC system with UV or MS detector
2. Stock Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in methanol or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Acidic Degradation:
-
In separate vials, mix an aliquot of the this compound stock solution with 0.1 M HCl and 1.0 M HCl.
-
Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
4. Alkaline Degradation:
-
Repeat the procedure in step 3, but use 0.1 M NaOH and 1.0 M NaOH for degradation and neutralize with HCl.
5. HPLC Analysis:
-
Analyze the prepared samples using a validated stability-indicating HPLC method. An example method is provided below.
-
Monitor the decrease in the peak area of the parent this compound and the formation of degradation product peaks.
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 2.25% w/v sodium perchlorate (B79767) at pH 2.5) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 288 nm or 290 nm.
The following diagram illustrates the experimental workflow for a forced degradation study of this compound.
References
- 1. This compound | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. [Effect of the pH of the medium and of temperature on this compound stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the stability of this compound A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Tylosin Yield in Streptomyces Fermentation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the fermentation of Streptomyces fradiae for tylosin (B1662201) production. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you optimize your fermentation process and improve this compound yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound in Streptomyces fermentation?
A1: The yield of this compound is influenced by a complex interplay of nutritional and physical factors. The most critical parameters to control are:
-
Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the carbon-to-nitrogen (C/N) ratio, are paramount. Phosphate levels can also be inhibitory at high concentrations.
-
Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range.
-
Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for a productive fermentation.
-
Genetic Stability: Streptomyces strains can be genetically unstable, leading to a decline in productivity over time.
Q2: My Streptomyces culture is growing well (high biomass), but the this compound yield is still low. What could be the reason?
A2: High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as "growth-product decoupling," can occur for several reasons:
-
Nutrient Repression: Readily metabolized sugars like glucose can cause carbon catabolite repression, inhibiting the expression of this compound biosynthetic genes.
-
Suboptimal Induction: The switch from primary to secondary metabolism may not be efficiently triggered. This can be due to a suboptimal medium composition or the absence of specific inducer molecules.
-
Incorrect Fermentation Time: Harvesting the culture too early or too late can result in low yields. This compound production typically occurs during the stationary phase of growth.
Q3: My Streptomyces culture is forming dense pellets, and the yield is low. What can I do?
A3: Pellet formation can lead to mass transfer limitations, particularly for oxygen, which can negatively impact antibiotic production. To control pellet formation, you can try:
-
Modifying the seed culture conditions: A more dispersed seed culture can lead to more dispersed growth in the production fermenter.
-
Adjusting the agitation speed: Higher
Technical Support Center: Overcoming Tylosin Resistance in Gram-Positive Pathogens
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome tylosin (B1662201) resistance in Gram-positive pathogens.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][2] It binds to the 50S ribosomal subunit, blocking the exit tunnel for newly synthesized peptides and preventing peptide bond formation.[1] This action is primarily bacteriostatic.
Q2: What are the main mechanisms of this compound resistance in Gram-positive pathogens?
The most common resistance mechanisms include:
-
Target Site Modification: Methylation of the 23S rRNA at specific sites, which prevents this compound from binding to the ribosome. This is often mediated by erythromycin (B1671065) ribosome methylase (erm) genes, such as erm(B) and erm(X).[3][4] A synergistic effect has been observed with single methylations at nucleotides G748 and A2058.
-
Active Efflux: Bacteria can acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target.
-
Enzymatic Inactivation: While less common for this compound compared to other antibiotics, some bacteria may produce enzymes that modify and inactivate the drug.
Q3: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What are the common causes?
Inconsistent MIC results can arise from several factors:
-
Inoculum Size: Variation in the starting bacterial concentration can significantly impact the MIC value. Ensure a standardized inoculum is prepared using a 0.5 McFarland standard.
-
Growth Medium Composition: The type and preparation of the growth medium can affect bacterial growth and antibiotic activity. Use of a consistent, high-quality medium like Mueller-Hinton Broth (MHB) is recommended.
-
Incubation Time and Temperature: Adhere strictly to the recommended incubation time (typically 18-24 hours) and temperature (35-37°C).
-
Plasticware: Some compounds can adsorb to the surface of microtiter plates, reducing the effective antibiotic concentration. Ensure the plates used do not interact with this compound.
-
"Skipped Wells": Observation of no growth in a well at a lower concentration while wells with higher concentrations show growth can indicate technical error or a paradoxical effect. The experiment should be repeated if this occurs.
Q4: How can I detect the presence of erm resistance genes in my isolates?
Polymerase Chain Reaction (PCR) is a reliable method for detecting erm genes. You will need specific primers for the target genes (e.g., erm(B), erm(X)). The process involves extracting bacterial DNA, amplifying the target gene using PCR, and visualizing the product using gel electrophoresis.
Q5: What are some strategies to overcome this compound resistance?
Current research focuses on several promising strategies:
-
Combination Therapy: Using this compound in combination with other agents, such as efflux pump inhibitors (EPIs), can restore its efficacy. EPIs block the pumps that expel this compound, allowing it to accumulate inside the bacterial cell.
-
Development of Novel this compound Analogues: Modifying the structure of this compound can create new compounds that are less susceptible to existing resistance mechanisms and may have improved activity against resistant strains.
-
Synergistic Antibiotic Combinations: Combining this compound with another antibiotic that has a different mechanism of action can create a synergistic effect, where the combined activity is greater than the sum of their individual activities.
Troubleshooting Guides
Troubleshooting Inconsistent this compound MIC Results
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicates | Inaccurate pipetting, non-homogenous bacterial suspension, or inconsistent media aliquots. | Ensure proper mixing of bacterial suspension and media. Use calibrated pipettes and consistent technique. |
| No growth in control wells | Non-viable inoculum, inappropriate growth medium, or incorrect incubation conditions. | Use a fresh, actively growing culture for the inoculum. Verify the suitability of the medium for the specific strain. Double-check incubator temperature and atmosphere. |
| Growth in all wells, including highest concentrations | High-level resistance in the test strain or contamination. | Confirm the identity and expected resistance profile of your strain. Streak a sample from the well with the highest concentration onto an agar (B569324) plate to check for purity. |
| "Skipped wells" | Technical error in dilution, or paradoxical effect of the compound. | Repeat the assay, paying close attention to the serial dilution steps. If the issue persists, consider alternative susceptibility testing methods. |
| MIC values are consistently higher or lower than expected | Incorrect antibiotic stock concentration, degradation of the antibiotic, or variation in media composition. | Prepare fresh antibiotic stock solutions and verify their concentration. Use a consistent source and lot of growth medium. |
Troubleshooting PCR for erm Gene Detection
| Problem | Potential Cause | Troubleshooting Steps |
| No PCR product (no bands on gel) | Poor DNA quality, incorrect primer concentration, or annealing temperature is too high. | Purify DNA and check its concentration and purity. Optimize primer concentration. Perform a gradient PCR to determine the optimal annealing temperature. |
| Faint PCR product | Insufficient number of PCR cycles or low DNA template concentration. | Increase the number of PCR cycles (e.g., to 35-40). Increase the amount of template DNA in the reaction. |
| Multiple, non-specific bands | Annealing temperature is too low, or primer design is not optimal. | Increase the annealing temperature in increments of 1-2°C. Redesign primers to be more specific to the target gene. |
| Band of the incorrect size | Non-specific primer binding or contamination with other DNA. | Verify primer sequences and their expected product size. Use negative controls (no template) to check for contamination. |
Quantitative Data Summary
Table 1: this compound MIC Breakpoints for Selected Gram-Positive Pathogens
| Organism | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
| Staphylococcus aureus | ≤ 2 | 4 | ≥ 8 |
| Streptococcus pneumoniae | ≤ 0.5 | 1 | ≥ 2 |
| Enterococcus spp. | ≤ 8 | 16 | ≥ 32 |
Note: These are representative breakpoints and may vary based on the specific guidelines (e.g., CLSI) being followed.
Table 2: Efficacy of Novel this compound Analogues against Resistant Streptococcus pneumoniae**
| Compound | This compound MIC (µg/mL) | Compound 1 MIC (µg/mL) | Compound 2 MIC (µg/mL) |
| This compound-Susceptible Strain | 0.5 | 0.25 | 0.25 |
| This compound-Resistant Strain (ermB) | >64 | 4 | 4 |
Data adapted from a study on novel this compound analogues. Compound 1 and Compound 2 are novel analogues generated from a mutant strain of Streptomyces ansochromogenes.
Table 3: Synergistic Effect of an Efflux Pump Inhibitor (EPI) with this compound against a Resistant Staphylococcus aureus Strain
| Treatment | This compound MIC (µg/mL) | Fold-change in MIC |
| This compound alone | 128 | - |
| This compound + EPI (e.g., Reserpine) | 8 | 16-fold decrease |
This is a representative example; the specific EPI and its concentration, as well as the bacterial strain, will influence the results.
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture of the test organism
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Incubator (35-37°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound and sterilize by filtration.
-
Prepare Bacterial Inoculum:
-
Select 3-5 isolated colonies from a fresh agar plate.
-
Suspend in broth and incubate until in the logarithmic growth phase.
-
Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Perform a final 1:100 dilution in CAMHB to achieve a target inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Perform a two-fold serial dilution of this compound in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria only) and a sterility control well (broth only).
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: PCR for Detection of erm(B) Gene
Materials:
-
DNA extraction kit
-
Taq DNA polymerase and buffer
-
dNTPs
-
Forward and reverse primers for erm(B)
-
Nuclease-free water
-
Thermocycler
-
Gel electrophoresis equipment and reagents
Primers for erm(B):
-
Forward Primer: 5'-GAAAAGGTACTCAACCAAATA-3'
-
Reverse Primer: 5'-AGTAACGGTACTTAAATTGTTTAC-3'
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit.
-
PCR Reaction Setup: Prepare the PCR master mix on ice. For a 25 µL reaction:
-
5 µL of 5x PCR buffer
-
0.5 µL of 10 mM dNTPs
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
0.25 µL of Taq DNA polymerase
-
1 µL of template DNA (approx. 50 ng)
-
16.25 µL of nuclease-free water
-
-
Thermocycler Program:
-
Initial Denaturation: 94°C for 4 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 7 minutes
-
-
Gel Electrophoresis:
-
Run the PCR product on a 1.5% agarose (B213101) gel.
-
Visualize the bands under UV light. The expected product size for these erm(B) primers is approximately 639 bp.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key mechanisms of this compound resistance.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
References
- 1. Resistance to the macrolide antibiotic this compound is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A high prevalence of this compound resistance among Staphylococcus aureus strains isolated from bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound susceptibility of Staphylococci from bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Tylosin HPLC Analysis
Welcome to the technical support center for the HPLC analysis of tylosin (B1662201). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase and achieving robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase in this compound HPLC analysis?
A common and effective starting point for the reversed-phase HPLC analysis of this compound is a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution.[1][2] Several published methods utilize a C18 column. The initial ratio of organic to aqueous phase can be optimized, but a gradient elution is often employed to ensure adequate separation of this compound from its related substances.[3][4]
Q2: Should I use a buffered or unbuffered mobile phase for this compound analysis?
Using a buffered mobile phase is highly recommended for this compound analysis to ensure reproducible retention times and improve peak shape.[5] this compound is a macrolide antibiotic with basic properties, and controlling the pH of the mobile phase is crucial for managing its ionization state. An acidic mobile phase (e.g., pH 2.5-4) is often used to ensure the consistent protonation of this compound, which can lead to sharper peaks and better retention on a reversed-phase column. Common buffers include phosphate (B84403), formate, and acetate.
Q3: What is the typical UV detection wavelength for this compound?
This compound has a strong UV absorbance around 280-292 nm. Therefore, a detection wavelength in this range is typically used for its quantification.
Q4: Isocratic or gradient elution: Which is better for this compound analysis?
The choice between isocratic and gradient elution depends on the complexity of the sample.
-
Isocratic elution , where the mobile phase composition remains constant, can be suitable for simple analyses of this compound in pure form or in simple formulations. It offers simplicity and a stable baseline.
-
Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex mixtures, such as those containing this compound and its related substances or for analysis in complex matrices like animal feed or biological samples. A gradient allows for the effective elution of all components in a reasonable time with good resolution.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing significantly. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.
-
Cause: Secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an appropriate buffer (e.g., phosphate or formate) can suppress the ionization of silanol groups and ensure consistent protonation of this compound, leading to improved peak symmetry.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds (end-capped) to minimize silanol interactions.
-
Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mask the active silanol sites.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.
-
Issue 2: Inadequate Resolution Between this compound and Related Substances
Q: I am not able to separate this compound from its related substances (e.g., this compound B, C, D). How can I improve the resolution?
A: Achieving good resolution between the different forms of this compound is critical for accurate quantification.
-
Cause: The mobile phase composition may not be optimal for separating these structurally similar compounds.
-
Troubleshooting Steps:
-
Optimize the Gradient Profile: If using a gradient, adjust the slope. A shallower gradient can often improve the separation of closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727) or using a ternary mixture of acetonitrile, methanol, and buffer. Different organic solvents can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: The retention of this compound and its related substances can be sensitive to pH. A systematic study of the effect of pH on resolution can help to find the optimal condition.
-
Lower the Temperature: Reducing the column temperature can sometimes enhance resolution, although it may increase the analysis time and backpressure.
-
Issue 3: Unstable or Drifting Retention Times
Q: The retention time of my this compound peak is shifting between injections. What is causing this instability?
A: Fluctuating retention times can compromise the reliability of your method.
-
Cause: This issue is often related to an improperly prepared or equilibrated mobile phase or column.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Always filter and degas the mobile phase to prevent air bubbles from affecting the pump performance. If using a buffer, ensure it is fully dissolved and the pH is stable.
-
Adequate Column Equilibration: Before starting a sequence of analyses, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. This is especially important for gradient methods.
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.
-
Control the Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can lead to shifts in retention.
-
Experimental Protocols & Data
Table 1: Example HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex C18 (150 x 4.6 mm, 5 µm) | Agilent C18 (250 mm, 4.6 mm, 5 µm) | InertSustain C18 (250 x 4.6 mm, 5 µm) | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) | 100% Methanol | Acetonitrile:0.1M H₃PO₄ (60:40 v/v), pH 2.5 | A: 0.05M Formic acid in water, B: 0.05M Formic acid in acetonitrile (Gradient) |
| Flow Rate | 1.5 mL/min | 1.8 mL/min | 0.8 mL/min | 0.4 mL/min |
| Detection | 292 nm | 280 nm | 280 nm | ESI-MS |
| Temperature | Ambient | 35°C | 30°C | 35°C |
Detailed Methodologies
Method 3 Protocol (Adapted from Yaneva et al. (2015) as cited in a later study):
-
Mobile Phase Preparation: Prepare a 0.1M phosphoric acid solution. Mix acetonitrile and the 0.1M phosphoric acid solution in a 60:40 volume ratio. Adjust the final pH to 2.5 using phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Prepare a stock standard solution of this compound in acetonitrile. Prepare working standard solutions by diluting the stock solution with the mobile phase.
-
Chromatographic Conditions:
-
Column: InertSustain C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:0.1M H₃PO₄ (60:40, v/v), pH 2.5
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 100 µL
-
Detection Wavelength: 280 nm
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.
Visual Guides
Caption: Troubleshooting workflow for poor peak shape in this compound HPLC.
Caption: Logical steps for optimizing the resolution of this compound and its related substances.
References
- 1. ijpar.com [ijpar.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of this compound A, B, C, D on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. moravek.com [moravek.com]
Technical Support Center: Purification of Tylosin from Fermentation Broth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tylosin (B1662201) from fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in purifying this compound from fermentation broth?
A1: The primary challenges include the complex composition of the fermentation broth, which contains various impurities such as pigments, residual media components, and structurally related this compound variants.[1][] These impurities can interfere with downstream processing steps, leading to low yield and purity. Key difficulties arise during solid-liquid separation, solvent extraction, chromatography, and crystallization.
Q2: Why is pH control so critical during the extraction of this compound?
A2: this compound is a macrolide antibiotic with a basic nature. Its solubility and stability are highly pH-dependent. For solvent extraction, the pH of the fermentation broth is typically adjusted to a basic range (pH 9.0-10.0) to convert this compound to its free base form, which is more soluble in organic solvents like butyl acetate (B1210297) or chlorinated hydrocarbons.[3][4] Conversely, during back-extraction into an aqueous phase, the pH is lowered to form a water-soluble salt.[3] Maintaining the optimal pH is crucial for maximizing recovery and minimizing degradation of the antibiotic.
Q3: What are the common impurities found in this compound fermentation, and how can they be removed?
A3: Common impurities include other this compound factors (B, C, and D), which are structurally similar to this compound A, as well as pigments and other fermentation by-products. Chlorinated solvents like dichloromethane (B109758) can co-extract a significant amount of these impurities, complicating later purification steps. The use of composite extractants or selective adsorption on polymeric resins can help in the selective removal of these impurities. Further purification is typically achieved through subsequent chromatography and crystallization steps.
Q4: How do fermentation conditions impact the downstream purification of this compound?
A4: Fermentation conditions such as pH, temperature, and nutrient composition can significantly influence the final concentration of this compound and the profile of impurities in the broth. For instance, improper pH control during fermentation can lead to the degradation of this compound, reducing the overall yield. The presence of certain precursors in the media can also affect the ratio of different this compound factors produced. Optimizing fermentation parameters is a critical first step for a more efficient purification process.
Troubleshooting Guides
Low Yield After Solvent Extraction
| Potential Cause | Troubleshooting Step |
| Incorrect pH of Fermentation Broth | Verify the pH of the broth before extraction. For extraction with organic solvents like butyl acetate, the pH should be adjusted to 9.0-10.0 to ensure this compound is in its free base form. Use a calibrated pH meter. |
| Inadequate Mixing during Extraction | Ensure vigorous and sufficient mixing to maximize the interfacial area between the aqueous and organic phases, allowing for efficient mass transfer of this compound. |
| Formation of Emulsions | Emulsions can trap the product at the interface. Try adding a small amount of a demulsifying agent or increasing the ionic strength of the aqueous phase. Centrifugation can also help in breaking stable emulsions. |
| Suboptimal Solvent-to-Broth Ratio | An insufficient volume of organic solvent will lead to incomplete extraction. Refer to established protocols for the recommended solvent-to-broth ratio. For example, a 1:4 ratio of butyl acetate to filtrate has been reported. |
| Degradation of this compound | This compound is sensitive to extreme pH and high temperatures. Ensure that the extraction process is carried out at a controlled temperature (e.g., 30-35°C) and that the exposure to highly acidic or basic conditions is minimized. |
Poor Purity After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Resin Selection | The choice of resin is critical for selective binding of this compound and removal of impurities. Polymeric adsorbent resins and weak anion exchange resins are commonly used. Ensure the selected resin has the appropriate selectivity and capacity for your specific application. |
| Column Overloading | Exceeding the binding capacity of the resin will lead to co-elution of this compound with impurities. Determine the binding capacity of your resin and load a sample volume that is within the recommended range. |
| Improper Elution Conditions | The composition and pH of the elution buffer must be optimized. For polymeric resins, a mixture of water and a miscible organic solvent like isopropanol (B130326) or acetone (B3395972) is often used for elution. A gradient elution might be necessary to separate closely related impurities. |
| Resin Fouling and Incomplete Regeneration | Over time and after multiple cycles, resins can become fouled with strongly bound impurities, reducing their efficiency. Implement a robust resin regeneration protocol. A common method involves washing with a mixture of water, isopropyl alcohol, and sodium hydroxide. |
| Co-elution with Structurally Similar Impurities | This compound factors B, C, and D have similar properties to this compound A and can be difficult to separate. High-resolution chromatography techniques, such as HPLC with a suitable stationary phase, may be required for their separation. |
Difficulties in Crystallization
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | Impurities can inhibit nucleation and crystal growth, leading to poor crystal quality or failure to crystallize. Ensure the this compound solution is of high purity before attempting crystallization. An additional purification step, such as activated carbon treatment, may be necessary to remove color and other impurities. |
| Suboptimal Solvent System | The choice of solvent and anti-solvent is crucial for inducing crystallization. For this compound base, precipitation from a concentrated organic extract by adding a non-polar solvent like n-hexane is a common method. |
| Incorrect Supersaturation Level | Crystallization requires a supersaturated solution. This can be achieved by concentrating the solution, cooling, or adding an anti-solvent. The rate at which supersaturation is achieved can affect crystal size and purity. |
| Inappropriate Temperature Profile | Temperature plays a significant role in solubility and crystallization kinetics. A controlled cooling profile is often necessary to obtain well-formed crystals. |
| Lack of Seeding | In some cases, spontaneous nucleation is slow. Adding seed crystals of this compound can induce crystallization and control crystal size. |
Quantitative Data
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent System | pH | Extraction Yield (%) | Purity (%) | Reference |
| Solvent Extraction | Butyl Acetate | 9.0-10.0 | 91.5 - 92.7 | Not Specified | |
| Solvent Extraction | Dichloromethane/Chloroform | ~8.5 | High co-extraction of impurities | Lower initial purity | |
| Countercurrent Extraction | Ethyl acetate-chloroform-petroleum ether | Not Specified | Improved | ≥ 98 |
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Reference |
| Column | Agilent C18 (250 mm, 4.6 mm, 5 µm) | Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 μm) | |
| Mobile Phase | 100% Methanol | Gradient of 0.05M formic acid in water and 0.05M formic acid in acetonitrile | |
| Flow Rate | 1.8 ml/min | 0.4 mL/min | |
| Detection | UV at 280 nm | ESI-MS | |
| Linearity Range | 0.5 - 20 µg/ml | 0.05 - 2 mg/kg | |
| LOD | 0.01 µg/ml | 0.035 mg/kg | |
| LOQ | Not Specified | 0.05 mg/kg |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fermentation Filtrate
-
Pre-treatment: Filter the this compound fermentation broth to remove mycelia and other solid particles to obtain a clear filtrate.
-
pH Adjustment: Adjust the pH of the filtrate to 9.0-10.0 using a 10% NaOH solution.
-
Extraction: Transfer the pH-adjusted filtrate to a separation funnel. Add butyl acetate in a 1:4 volume ratio (solvent:filtrate). Shake vigorously for 30-60 minutes at 30-35°C.
-
Phase Separation: Allow the phases to separate. Collect the upper organic phase containing the this compound base.
-
Back-extraction (optional): To transfer this compound to an aqueous phase, the organic extract can be treated with an acidic solution (e.g., tartaric acid or phosphoric acid) to a pH of 5.5-6.0.
-
Concentration: The organic extract can be concentrated under vacuum to increase the this compound concentration before further purification or crystallization.
Protocol 2: Purification of this compound using Polymeric Resin Column Chromatography
-
Resin Selection and Preparation: Select a suitable polymeric adsorbent resin. Pre-condition the resin according to the manufacturer's instructions, which typically involves washing with water and the equilibration buffer.
-
Sample Loading: Adjust the pH of the this compound-containing solution (e.g., fermentation filtrate) to 7.5-10.0. Load the solution onto the prepared column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound this compound from the resin using a mixture of water and isopropanol or water and acetone (e.g., 1:1 ratio).
-
Decoloration (optional): The eluate can be passed through a weak anionic resin to remove colored impurities.
-
Resin Regeneration: After elution, regenerate the resin for reuse. A typical regeneration solution consists of a mixture of water, isopropyl alcohol, and 4% NaOH.
Visualizations
Caption: A generalized workflow for the purification of this compound from fermentation broth.
Caption: Troubleshooting guide for low yield in this compound solvent extraction.
References
- 1. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 3. CN103709219A - this compound extraction method - Google Patents [patents.google.com]
- 4. US4568740A - Process for purifying this compound - Google Patents [patents.google.com]
minimizing tylosin degradation during sample storage and preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing tylosin (B1662201) degradation during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light. This compound is a macrolide antibiotic that is susceptible to degradation under various environmental conditions.
-
pH: this compound is most stable in solutions with a pH around 3.5 and 9.0.[1] It is generally considered stable within a pH range of 4 to 9.[2][3] Outside of this range, significant inactivation can occur.[1] In acidic conditions (below pH 4), this compound A can convert to desmycosin (this compound B).[4] In neutral to alkaline conditions, it can form this compound A aldol (B89426).
-
Temperature: Increased temperatures accelerate the degradation of this compound. Therefore, it is crucial to store samples and standards at appropriate temperatures.
-
Light: Exposure to light can lead to the degradation of this compound. Samples should be protected from light during storage and handling.
Q2: What are the recommended storage conditions for this compound standards and samples?
A2: Proper storage is critical to maintain the integrity of your this compound samples. The ideal conditions depend on the form of the this compound (powder, stock solution, or biological matrix).
-
This compound Powder: Store at room temperature in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Stock standard solutions, for instance in acetonitrile (B52724) or methanol (B129727), should be stored in amber glass bottles at -20°C.
-
Working Solutions: Diluted standards and sample extracts have been shown to be stable for up to 3 weeks when stored at -20°C.
-
Biological Samples: Tissue samples should be stored frozen, for example at -20°C or -30°C, until analysis.
Q3: I am observing lower than expected concentrations of this compound in my samples. What could be the cause?
A3: Lower than expected concentrations can result from degradation during sample collection, storage, or preparation. Consider the following possibilities:
-
Improper Storage: Verify that your samples and standards have been stored at the correct temperatures and protected from light.
-
pH of the Sample Matrix: If your sample matrix has a pH outside the stable range of 4-9, degradation may have occurred.
-
Suboptimal Extraction: The extraction efficiency can be affected by the solvent used and the pH of the extraction buffer. Ensure your extraction protocol is optimized for your specific sample type.
-
Degradation during Preparation: Prolonged exposure to room temperature or light during sample processing can lead to degradation.
Q4: Can I use tap water to prepare my this compound solutions?
A4: It is highly recommended to use high-purity water, such as Milli-Q water or HPLC-grade water, for preparing all solutions. Tap water can contain impurities and have a pH that may contribute to the degradation of this compound.
Troubleshooting Guides
Issue 1: High Variability in this compound Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Ensure all samples are handled uniformly, minimizing the time they are at room temperature and exposed to light. |
| Precipitation of this compound | This compound is slightly soluble in water. Ensure it is fully dissolved in your standards and samples. Sonication may be helpful. For stock solutions, organic solvents like methanol or acetonitrile are recommended. |
| Incomplete Extraction | Optimize your extraction procedure. This may involve adjusting the solvent composition, pH, or extraction time. |
| Instrumental Instability | Check the performance of your analytical instrument (e.g., HPLC) by injecting a stable standard multiple times to assess system suitability. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
| Potential Cause | Troubleshooting Step |
| This compound Degradation | The unknown peaks may be degradation products. Review your storage and handling procedures. Key degradation products to consider are desmycosin (this compound B) in acidic conditions and this compound A aldol in neutral to alkaline conditions. |
| Matrix Interference | The peaks may be from the sample matrix itself. Analyze a blank matrix sample (without this compound) to confirm. If matrix effects are present, improve your sample clean-up procedure, for example, by using Solid Phase Extraction (SPE). |
| Contaminated Solvents or Reagents | Use high-purity solvents and freshly prepared reagents. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of this compound
| pH | Stability | Degradation Products |
| < 4 | Unstable | Desmycosin (this compound B) |
| 4 - 9 | Stable | - |
| > 9 | Less Stable | This compound A aldol and other polar products |
Table 2: Recommended Storage Conditions
| Sample Type | Temperature | Duration | Additional Notes |
| This compound Powder | Room Temperature | Long-term | Protect from light and moisture |
| Stock Solutions (in organic solvent) | -20°C | Months | Use amber vials |
| Diluted Standards & Extracts | -20°C | Up to 3 weeks | |
| Tissue Samples | -20°C to -30°C | Long-term | |
| Aqueous Solutions | 2-8°C | Short-term |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Standards
-
Stock Solution (1 mg/mL):
-
Accurately weigh the required amount of this compound tartrate standard.
-
Dissolve in HPLC-grade methanol or acetonitrile.
-
Store in an amber glass vial at -20°C.
-
-
Working Solutions:
-
Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.
-
Store in amber vials at -20°C for up to 3 weeks.
-
Protocol 2: Extraction of this compound from Animal Tissue (General Method)
This protocol is a general guideline; optimization for specific tissue types may be required.
-
Homogenization:
-
Weigh 1-5 grams of minced tissue into a centrifuge tube.
-
Add an appropriate volume of extraction solvent. A common choice is a mixture of methanol and water or methanol and acetonitrile.
-
Homogenize the sample.
-
-
Extraction:
-
Vortex or shake the homogenate for a specified time (e.g., 10-20 minutes).
-
Centrifuge at a sufficient speed to pellet the solid material (e.g., 5000 x g for 15 minutes).
-
-
Clean-up (Solid Phase Extraction - SPE):
-
The supernatant can be further purified using an SPE cartridge (e.g., C18 or cation-exchange) to remove interfering matrix components.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the this compound with an appropriate solvent (e.g., methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm filter before injecting it into the HPLC system.
-
Visualizations
Caption: this compound A degradation pathways under different pH conditions.
References
- 1. [Effect of the pH of the medium and of temperature on this compound stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. This compound | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Study of the stability of this compound A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tylosin Detection in Complex Matrices
Welcome to the technical support center for improving the sensitivity of tylosin (B1662201) detection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this compound in complex biological and food matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the detection of this compound in complex matrices such as animal feed, meat, eggs, milk, and honey.
Q1: I am experiencing low recovery of this compound from my samples. What are the potential causes and solutions?
A1: Low recovery of this compound can stem from several factors related to sample preparation and extraction.
-
Inefficient Extraction Solvent: The choice of extraction solvent is critical. For animal feed, an acidified methanol (B129727)/water mixture (e.g., 70/30 v/v + 0.2% formic acid) has been shown to be effective.[1] For meat samples, a combination of 70% methanol with 0.1 M EDTA can be used. For eggs, liquid-liquid extraction with a citrate (B86180) buffer (pH 5.0) and acetonitrile (B52724) is a validated method.[2]
-
Suboptimal Extraction Procedure: Ensure adequate homogenization and extraction time. Using a horizontal shaker for at least 30 minutes can improve extraction efficiency from solid matrices.[1]
-
Matrix Effects: Complex matrices can interfere with the extraction process. A cleanup step, such as solid-phase extraction (SPE), is often necessary to remove interfering substances.[1][3] Polymeric SPE cartridges have demonstrated good recoveries for this compound.
-
Analyte Degradation: this compound can be sensitive to pH and temperature. Ensure that the pH of your extraction and mobile phases is controlled, often with the addition of formic acid, which also improves peak shape and ionization efficiency in LC-MS.
Q2: My chromatograms show significant peak tailing and poor peak shape. How can I improve this?
A2: Poor peak shape is often related to chromatographic conditions or interactions with the analytical column.
-
Mobile Phase Composition: The addition of an acid, such as formic acid (e.g., 0.1% to 0.5%), to the mobile phase can significantly improve the peak shape of this compound, which is a basic compound.
-
Column Choice: A C18 column is commonly used for this compound analysis. Using a superficially porous particle column can also lead to shorter analysis times and improved peak shapes.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can enhance peak resolution and shape. A typical flow rate is around 0.8 to 1.0 mL/min, with column temperatures maintained around 23-30°C.
Q3: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What strategies can I employ to mitigate these effects?
A3: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples and can adversely affect quantitation.
-
Effective Sample Cleanup: The most crucial step is to remove interfering matrix components before analysis. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering compounds. However, this may compromise the limit of detection if the initial analyte concentration is low.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples will be similarly affected.
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to correct for matrix effects. If a SIL-IS is unavailable, a structurally similar compound can be used as an alternative.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, mobile phase composition, or using a different stationary phase.
Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for this compound in different matrices?
A4: The LOD and LOQ are dependent on the matrix, sample preparation method, and the analytical instrument used. The following table summarizes some reported values.
Quantitative Data Summary
The following tables provide a summary of key performance parameters for this compound detection in various complex matrices, compiled from multiple studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) of this compound in Various Matrices
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Animal Feed | LC-MS | 0.035 mg/kg | 0.05 mg/kg | |
| Eggs | LC-ESI-MS/MS | - | 1 µg/kg | |
| Meat (Chicken & Beef) | HPLC-PDA | 0.473 µg/kg | 1.561 µg/kg | |
| Honey | ic-ELISA | - | 5 ng/mL (cut-off) | |
| Milk | UHPLC-MS/MS | - | < 6 µg/L |
Table 2: Recovery Rates of this compound from Different Matrices
| Matrix | Spiking Level | Recovery Rate (%) | Analytical Method | Reference |
| Animal Feed | 0.05 - 2.0 mg/kg | 78.9 - 108.3 | LC-MS | |
| Animal Feed | 5 - 1000 mg/kg | 84.7 | LC-UV | |
| Eggs | 1.0 - 400 µg/kg | > 82 | LC-ESI-MS/MS | |
| Meat (Chicken & Beef) | 0.5, 1, 2.5 µg/mL | 97.1 - 98.6 | HPLC-PDA | |
| Honey | 1, 2, 4 ng/mL | 90.6 - 112.0 | ic-ELISA |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting and FAQ sections.
Protocol 1: this compound Detection in Animal Feed by LC-MS
This protocol is based on the method described by Gajda et al. (2020).
1. Sample Preparation and Extraction:
- Homogenize the animal feed sample.
- Weigh 5 g of the homogenized sample into a volumetric flask.
- Add 20 mL of extraction solvent (methanol/water 70/30, v/v + 0.2% formic acid).
- Extract for 30 minutes on a horizontal shaker.
- Centrifuge the sample for 10 minutes at 4,000 x g.
- Dilute 3 mL of the supernatant with 27 mL of water.
- Add 5 mL of n-hexane, shake for 5 minutes, and centrifuge for 10 minutes at 4,000 x g at 10°C.
2. Solid-Phase Extraction (SPE) Cleanup:
- Use a polymeric SPE cartridge.
- Condition the cartridge according to the manufacturer's instructions.
- Load the diluted extract onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute this compound with an appropriate solvent.
3. LC-MS Analysis:
- Column: C18 analytical column.
- Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid).
- Detection: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.
Protocol 2: this compound Detection in Eggs by LC-ESI-MS/MS
This protocol is adapted from the method described by Lolo et al. (2005).
1. Sample Preparation and Extraction:
- Homogenize the whole egg sample.
- Weigh 1 g of the homogenized sample.
- Add 4 mL of citrate buffer (pH 5.0) and vortex for 1 minute.
- Add 5 mL of acetonitrile and vortex for another minute.
- Centrifuge at 4,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase.
- Filter the solution through a 0.45 µm filter before injection.
2. LC-ESI-MS/MS Analysis:
- Column: Reversed-phase C18 column.
- Mobile Phase: A gradient system employing 0.5% formic acid in water and acetonitrile.
- Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Visualizations
The following diagrams illustrate the experimental workflows for this compound detection.
Caption: Workflow for this compound Detection in Animal Feed.
Caption: Workflow for this compound Detection in Eggs.
Caption: Troubleshooting Logic for Low this compound Sensitivity.
References
Technical Support Center: Enhancing Tylosin Solubility for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the solubility of tylosin (B1662201) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a macrolide antibiotic produced by the bacterium Streptomyces fradiae. It is primarily used in veterinary medicine and acts by inhibiting protein synthesis in susceptible bacteria. For in vitro assays, achieving complete dissolution in aqueous media is critical. Poor solubility can lead to inaccurate concentration measurements, precipitation in cell culture media, and unreliable experimental results.
Q2: What are the different forms of this compound, and how do they differ in solubility?
A2: this compound is available in two main forms: this compound base and this compound tartrate.
-
This compound Base: This is the free base form of the molecule. It is a weak organic base with high lipid solubility but is only slightly soluble in water (approximately 6.0 mg/mL at 26°C)[1][2][3]. It is, however, freely soluble in organic solvents like ethanol (B145695) and DMSO[1][4].
-
This compound Tartrate: This is a salt form of this compound, which is significantly more water-soluble than the base form. It is often the preferred choice for preparing aqueous stock solutions for in vitro experiments. For example, the solubility of this compound tartrate in water and DMSO is reported to be ≥ 100 mg/mL.
Q3: How does pH affect the solubility and stability of this compound?
A3: The solubility and stability of this compound are highly dependent on pH.
-
Solubility: As a weak base, this compound's solubility in aqueous solutions increases as the pH becomes more acidic. In acidic conditions, the molecule becomes protonated, forming a more soluble salt.
-
Stability: this compound solutions are most stable in a pH range of 4 to 9. Outside of this range, degradation can occur. Below pH 4, this compound can hydrolyze to form desmycosin. In neutral to alkaline conditions, it can degrade into other products. Some studies suggest optimal stability is achieved around pH 5-7.
Troubleshooting Guide
This section addresses common problems encountered when preparing this compound solutions for experimental use.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in buffer or cell culture media. | The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility in the aqueous medium. The pH of the final solution is not optimal for this compound solubility. | 1. Optimize Co-solvent Concentration: Ensure the final concentration of DMSO or ethanol in the culture medium does not exceed levels toxic to your cells (typically <0.5-1%). If precipitation still occurs, a different solubilization strategy may be needed. 2. pH Adjustment: Prepare the stock solution in a slightly acidic buffer before diluting it into the final medium. This can help maintain solubility. 3. Use this compound Tartrate: The tartrate salt is more water-soluble and less likely to precipitate in aqueous solutions. |
| Incomplete dissolution of this compound powder. | The incorrect solvent is being used for the specific form of this compound (base vs. tartrate). The solution is saturated. | 1. Verify the Form: Double-check whether you are using this compound base or this compound tartrate. Use an organic solvent like DMSO or ethanol for the base and water or an aqueous buffer for the tartrate salt. 2. Gentle Warming: Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. 3. Sonication: Using a sonicator can help break up powder aggregates and enhance the dissolution rate. |
| Variability in experimental results. | The this compound solution is not stable under the experimental conditions (e.g., pH, temperature, light exposure). The stock solution was not properly stored. | 1. Check pH Stability: Ensure the pH of your final assay medium is within the stable range for this compound (pH 4-9). 2. Storage: Store stock solutions at -20°C or -80°C. For aqueous solutions, it is often recommended not to store them for more than a day. Protect solutions from light, as photodegradation can occur. |
Solubility Data Summary
The following table summarizes the solubility of this compound base and this compound tartrate in various solvents.
| Compound | Solvent | Solubility | Reference |
| This compound Base | Water | ~6 mg/mL (at 26°C) | |
| DMSO | ~25 mg/mL | ||
| Ethanol | ~30 mg/mL | ||
| Methanol | Freely soluble | ||
| This compound Tartrate | Water | ≥ 100 mg/mL | |
| DMSO | ≥ 100 mg/mL |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution, which can then be diluted to the desired working concentration for in vitro assays.
Objective: To prepare a 25 mg/mL stock solution of this compound base.
Materials:
-
This compound base powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound base powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex the solution vigorously for 2-3 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Dilution into Aqueous Cell Culture Medium
Objective: To prepare a working solution of this compound in cell culture medium from a DMSO stock.
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Warm the cell culture medium to 37°C.
-
Perform a serial dilution. First, dilute the concentrated stock into a small volume of medium (e.g., add 2 µL of a 25 mg/mL stock to 98 µL of medium).
-
Vortex the intermediate dilution gently.
-
Further dilute this intermediate solution into the final volume of cell culture medium to achieve the desired working concentration. This stepwise dilution helps prevent precipitation.
-
Add the final working solution to your cell cultures immediately.
Visual Guides and Diagrams
This compound Solubility Strategy Workflow
This diagram outlines the decision-making process for dissolving this compound for an in vitro assay.
Caption: Workflow for selecting a solvent and troubleshooting this compound dissolution.
Factors Influencing this compound Solubility
This diagram illustrates the key factors that researchers can manipulate to enhance the solubility of this compound.
Caption: Key factors that determine the solubility of this compound in a solution.
Mechanism of Action: this compound Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.
Caption: this compound binds to the 50S ribosomal subunit, blocking protein synthesis.
References
dealing with matrix effects in tylosin residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in tylosin (B1662201) residue analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound residue analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In this compound analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: What are the common causes of matrix effects in this compound analysis?
A2: Matrix effects are primarily caused by endogenous components of the sample, such as fats, proteins, phospholipids, and salts, that are not completely removed during sample preparation.[1] Exogenous substances, like reagents and materials used during the analysis, can also contribute. The complexity of matrices like animal tissues (liver, kidney, muscle), milk, and feed makes them particularly susceptible to these effects.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is to compare the peak response of this compound in a standard solution to its response in a blank matrix extract spiked with the same concentration (post-extraction spike). A significant difference in signal intensity indicates the presence of matrix effects. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100
A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.
Q4: What are the main strategies to mitigate matrix effects?
A4: The primary strategies to overcome matrix effects in this compound analysis include:
-
Effective Sample Preparation: Implementing robust extraction and cleanup procedures like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering components.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from matrix components.
-
Calibration Techniques: Using matrix-matched calibration curves or employing an internal standard, preferably a stable isotope-labeled version of this compound.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances, though this may impact the limit of detection.
Q5: What is the difference between using a matrix-matched calibration curve and an internal standard?
A5: A matrix-matched calibration curve is prepared by spiking known concentrations of this compound into a blank matrix extract. This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly. An internal standard (IS) is a compound with similar chemical properties to this compound that is added to all samples, standards, and blanks at a constant concentration. The ratio of the analyte signal to the IS signal is used for quantification, which can correct for variations in extraction efficiency and matrix effects. A stable isotope-labeled internal standard is the most effective choice.
Troubleshooting Guide
Problem 1: Low or inconsistent recovery of this compound.
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Solution:
-
Optimize Extraction Solvent: Ensure the pH and composition of the extraction solvent are suitable for this compound and the specific matrix. For example, an acidified methanol (B129727):water mixture has been shown to be effective for animal feed.
-
Improve Cleanup Step: Use a more effective cleanup technique like Solid-Phase Extraction (SPE) to remove interfering substances that may be co-extracted with this compound. Different SPE sorbents (e.g., C18, polymeric) can be tested for optimal performance in your matrix.
-
Consider QuEChERS: The QuEChERS method is a streamlined approach for extraction and cleanup that can be effective for various matrices like shrimp and other animal tissues.
-
Problem 2: Significant ion suppression is observed in my LC-MS/MS analysis.
-
Possible Cause: Co-elution of matrix components with this compound, which interfere with its ionization in the mass spectrometer source.
-
Solution:
-
Enhance Sample Cleanup: Implement a more rigorous cleanup protocol. For fatty matrices, a defatting step with a non-polar solvent like n-hexane can be beneficial before SPE. For complex biological samples, techniques like protein precipitation followed by SPE can be more effective than protein precipitation alone.
-
Modify Chromatographic Conditions: Adjust the mobile phase gradient or use a different analytical column to improve the separation of this compound from interfering peaks.
-
Use a Different Ionization Source: If available, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to ion suppression.
-
Dilute the Sample: A simple dilution of the final extract can reduce the concentration of matrix components causing suppression.
-
Problem 3: Poor reproducibility of results between different sample batches.
-
Possible Cause: Variability in the matrix composition between samples, leading to inconsistent matrix effects.
-
Solution:
-
Employ a Stable Isotope-Labeled Internal Standard: This is the most robust way to correct for sample-to-sample variations in matrix effects, as the internal standard will be affected in the same way as the analyte.
-
Use Matrix-Matched Calibrants for Each Batch: If a suitable internal standard is not available, preparing a new matrix-matched calibration curve for each batch of samples can help to account for variability.
-
Standardize Sample Collection and Storage: Ensure that all samples are collected, handled, and stored under the same conditions to minimize variations in the matrix.
-
Data Presentation
Table 1: Recovery of this compound Using Different Extraction and Cleanup Methods in Various Matrices
| Matrix | Extraction Method | Cleanup Method | Fortification Level | Average Recovery (%) | Reference(s) |
| Pig Tissues | Water-Methanol | Cation-Exchange SPE | 50-200 µg/kg | 70-85 | |
| Animal Feed | Acidified Methanol:Water | n-Hexane and Oasis HLB SPE | 0.05-2.0 mg/kg | 78.9-108.3 | |
| Shrimp | Acetonitrile (B52724) with 0.1% Formic Acid | dSPE (C18 and PSA) | 3 different levels | 81-85 | |
| Eggs | Citrate Buffer and Acetonitrile | Liquid-Liquid Extraction | 1.0-400 µg/kg | >82 | |
| Cow Milk | Acetonitrile | C18 SPE | Not Specified | 82-94 | |
| Chicken & Beef | 70% Methanol | Filtration | 0.5, 1, 2.5 µg/mL | 97.1-98.6 |
Table 2: Comparison of Method Performance for this compound Analysis in Different Matrices
| Matrix | Analytical Method | Linearity (R²) | LOQ | Reference(s) |
| Animal Feed | LC-ESI-MS | 0.9985 | 0.05 mg/kg | |
| Shrimp | LC-ESI-MS/MS | 0.9997 | 1 µg/kg | |
| Meat (Chicken & Beef) | HPLC | >0.999 | 1.561 µg/kg | |
| Milk (Cow) | HPLC | Not Specified | 0.010 µg/mL | |
| Plasma | LC/MS | 0.99 | 0.5 µg/mL |
Experimental Protocols
1. Modified QuEChERS Method for this compound in Shrimp
-
Sample Homogenization: Homogenize shrimp tissue samples.
-
Extraction:
-
Weigh 3.00 ± 0.01 g of the homogenized sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 4500 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1.5 mL of the supernatant to a 2 mL microcentrifuge tube.
-
Add 10 mg of C18 and 50 mg of Primary Secondary Amine (PSA) sorbents.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4500 rpm for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2. Solid-Phase Extraction (SPE) for this compound in Animal Feed
-
Extraction:
-
Weigh 5 g of homogenized feed sample into a volumetric flask.
-
Add 20 mL of extraction solvent (methanol/water 70/30, v/v + 0.2% formic acid).
-
Shake on a horizontal shaker for 30 minutes.
-
Centrifuge for 10 minutes at 4,000 x g.
-
-
Defatting and Dilution:
-
Take 3 mL of the supernatant and dilute with 27 mL of water.
-
Add 5 mL of n-hexane, shake for 5 minutes, and centrifuge for 10 minutes at 4,000 x g.
-
-
SPE Cleanup:
-
Precondition an Oasis HLB SPE cartridge with 3 mL of methanol and 5 mL of water.
-
Load the aqueous phase from the previous step onto the cartridge.
-
Wash the cartridge with 3 mL of water and dry under vacuum.
-
Elute this compound with 2 mL of a 1:1 (v/v) acetonitrile:water mixture.
-
-
Final Preparation:
-
Filter the eluate through a 0.45 µm nylon membrane filter for LC-MS analysis.
-
Visualizations
References
Technical Support Center: Optimization of Tylosin Extraction from Manure Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of tylosin (B1662201) extraction from manure samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and analysis of this compound from manure matrices.
Q1: What are the most common methods for extracting this compound from manure?
A1: The primary methods for this compound extraction from manure include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Low-Temperature Partitioning Extraction (LTPE).[1][2][3] SPE is often used for cleanup after an initial solvent extraction.[2][4]
Q2: My this compound recovery is low. What are the potential causes and solutions?
A2: Low recovery of this compound can be attributed to several factors:
-
Strong Sorption to Manure Solids: this compound can bind strongly to the organic matter in manure, which is a primary mechanism of its disappearance from the liquid phase. To counteract this, ensure vigorous mixing or sonication during the initial extraction step to disrupt interactions between this compound and manure particles.
-
Inappropriate Extraction Solvent or pH: The choice of solvent and the pH of the extraction buffer are critical. Acidifying the sample can improve the extraction of macrolides like this compound. A common approach involves using a mixture of an organic solvent (e.g., methanol, acetonitrile) and an acidic buffer, such as an EDTA-McIlvaine buffer at pH 4.0. For LLE, adjusting the pH of the ferment filtrate to around 9.0 with NaOH before extracting with a solvent like butyl acetate (B1210297) has also been reported.
-
Degradation of this compound: this compound is unstable under certain conditions. Its half-life can be less than two days under methanogenic (anaerobic) conditions. Degradation is also observed under aerobic conditions and can be influenced by the concentration of manure particles. To minimize degradation, process samples as quickly as possible and store them at low temperatures (e.g., -15°C) and protected from light.
-
Inefficient SPE Cleanup: If using SPE, ensure the cartridge type is appropriate. Weak cation exchange cartridges are suitable for this compound. Also, verify that the conditioning, loading, washing, and elution steps are optimized for your sample matrix.
Q3: What is the stability of this compound in manure and during the extraction process?
A3: this compound stability is a significant consideration. Here are key points:
-
pH Stability: this compound is stable in solutions with a pH between 4 and 9. It is also reported to be stable in potassium phosphate (B84403) buffers at pH 6.0, 7.0, and 8.0 at 20°C for three days.
-
Temperature and Light: For sample storage during analysis, it is recommended to keep them at 5°C and protected from light to prevent hydrolysis and epimerization.
-
Biological Degradation: The half-life of this compound in manure can be short, particularly under anaerobic conditions (less than two days). Aerobic conditions can also lead to degradation. The primary degradation product is often this compound B (desmycosin).
Q4: How can I improve the cleanup of my manure extract before HPLC analysis?
A4: Manure extracts contain high amounts of natural organic matter that can interfere with analysis. Solid-Phase Extraction (SPE) is a common and effective cleanup method. Hydrophilic-Lipophilic Balance (HLB) cartridges are effective for cleaning up both liquid and solid manure fractions. For some applications, tandem amino (NH2) and HLB cartridges can be used.
Q5: What are the recommended analytical techniques for quantifying this compound in manure extracts?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for this compound quantification. Detection is typically performed using UV absorbance or tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
Quantitative Data Summary
The following tables summarize key performance data from various studies on this compound extraction from manure and related matrices.
Table 1: this compound Recovery Rates
| Matrix | Extraction Method | Recovery (%) | Reference |
| Manure (Liquid) | LLE with Methanol/Acetic Acid, SPE Cleanup | 58 - 94.7 | |
| Manure (Solid) | Sonication with Acetonitrile/Methanol/EDTA-McIlvaine, SPE Cleanup | 62 - 94.3 | |
| Manure Incubation Media | HPLC Direct Injection | 100 - 108 | |
| Spiked Feed | Methanol Extraction, SPE Cleanup | 94.9 - 111.0 | |
| Spiked Feed | Acidified Methanol/Water Extraction, SPE Cleanup | 78.9 - 108.3 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Poultry Litter | HPLC-UV & HPLC-MS/MS | 6.32 µg/kg | 21.12 µg/kg | |
| Manure Incubation Media | HPLC-UV | - | 0.4 mg/L | |
| Feed | HPLC-UV | 2.16 g/ton | 7.20 g/ton | |
| Milk | HF-SLPME, UV-Vis | 0.21 µg/L | - |
Experimental Protocols
Below are detailed methodologies for common this compound extraction procedures cited in the literature.
Protocol 1: Extraction from Solid Manure Fraction with SPE Cleanup
This protocol is adapted from methods involving sonication and SPE cleanup.
-
Sample Preparation: Homogenize the solid manure sample.
-
Extraction:
-
Weigh a representative sample of the homogenized manure.
-
Add an extraction solvent mixture of acetonitrile, methanol, and 0.1 M EDTA–McIlvaine buffer.
-
Sonciate the mixture to ensure thorough extraction.
-
Centrifuge the sample and collect the supernatant.
-
-
Cleanup (SPE):
-
Use Hydrophilic-Lipophilic Balance (HLB) cartridges for cleanup.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the extract supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound from the cartridge with an appropriate solvent.
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: Low-Temperature Partitioning Extraction (LTPE) from Poultry Litter
This protocol is based on a simplified and cost-effective extraction method.
-
Sample Preparation: Homogenize the poultry litter sample.
-
Extraction:
-
Weigh 1 gram of the sample into a centrifuge tube.
-
Add 5 mL of ultrapure water and vortex for 1 minute.
-
Add 5 mL of acetonitrile, vortex for 1 minute, and then centrifuge.
-
Place the tube in a freezer at -20°C for 1 hour to induce phase separation.
-
-
Sample Collection:
-
After freezing, the supernatant (acetonitrile phase) will be liquid, while the aqueous phase with impurities will be frozen.
-
Remove the liquid supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness.
-
-
Analysis:
-
Reconstitute the residue in the mobile phase for HPLC-UV or HPLC-MS/MS analysis.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for this compound extraction.
References
Validation & Comparative
Tylosin's Efficacy Against Mycoplasma gallisepticum: A Comparative Analysis of In Vitro and In Vivo Studies
Tylosin (B1662201), a macrolide antibiotic, is a frequently utilized agent in the management of Mycoplasma gallisepticum infections in poultry. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound against Mycoplasma gallisepticum, supported by experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key quantitative data from various studies, offering a direct comparison of this compound's performance in laboratory settings versus live animal models.
| Parameter | In Vitro Data | In Vivo Data | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | 0.1 µg/mL for two isolates. | Not Applicable | [1] |
| MIC range of 0.004 to 4 µg/mL for 111 isolates; Clinical Breakpoint (CBP) set at 2 µg/mL. | Not Applicable | [2] | |
| MICs of 0.001, 0.005, and 0.008 µg/mL for local Egyptian isolates. | Not Applicable | [3] | |
| Dosage Regimen | Not Applicable | 0.55 g/litre in drinking water for the first three days of life. | [1] |
| 35 mg/kg or 100 mg/kg body weight in drinking water for five successive days. | [4] | ||
| 45.88 mg/kg body weight once a day for three consecutive days (optimized dosage). | |||
| Efficacy Outcomes | Inhibition of M. gallisepticum growth in culture. | Highly effective in controlling adverse consequences of infection in turkey poults. | |
| Not Applicable | Significant reduction in clinical respiratory signs, macroscopic respiratory tract lesions, and M. gallisepticum numbers in the respiratory tract. | ||
| Not Applicable | Significantly greater weight gains in treated groups compared to untreated, infected controls. | ||
| Not Applicable | Mortality was significantly less in infected treated groups compared to the infected untreated group. |
Experimental Protocols
In Vitro Susceptibility Testing (Microbroth Method)
A standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. gallisepticum involves the microbroth dilution technique.
-
Isolate Preparation : Mycoplasma gallisepticum strains are cultured in a suitable broth medium (e.g., Frey's medium) until the late logarithmic phase of growth.
-
Drug Dilution : A series of twofold dilutions of this compound tartrate are prepared in the broth medium within 96-well microtiter plates.
-
Inoculation : Each well is inoculated with a standardized suspension of the M. gallisepticum culture.
-
Incubation : The plates are sealed and incubated at 37°C.
-
MIC Determination : The MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the mycoplasma, often indicated by a lack of color change of a pH indicator in the medium. Readings can be taken at initial time points and after an extended incubation period (e.g., 14 days).
In Vivo Efficacy Trials in Poultry
In vivo studies are crucial for evaluating the clinical effectiveness of this compound in a live host. The following outlines a general experimental design for such trials.
-
Animal Model : Day-old turkey poults or broiler chickens are commonly used.
-
Infection : Birds are experimentally infected with a virulent strain of Mycoplasma gallisepticum. A common method is by air sac injection.
-
Treatment Groups : The birds are divided into several groups:
-
Infected, untreated control group.
-
Infected, this compound-treated groups at various dosages (e.g., 35 mg/kg and 100 mg/kg body weight).
-
Uninfected, untreated control group.
-
-
Drug Administration : this compound is typically administered via the drinking water for a specified duration (e.g., 3 to 5 consecutive days).
-
Efficacy Evaluation : The effectiveness of the treatment is assessed by monitoring several parameters:
-
Clinical Signs : Scoring of respiratory signs such as coughing and sneezing.
-
Macroscopic Lesions : Post-mortem examination and scoring of lesions in the respiratory tract (e.g., airsacculitis).
-
M. gallisepticum Reisolation : Attempting to culture the organism from the respiratory organs to determine the bacterial load.
-
Performance : Monitoring weight gain and mortality rates throughout the study.
-
-
Statistical Analysis : The data collected from the different groups are statistically compared to determine the significance of the treatment effects.
Concluding Remarks
The presented data demonstrates that while in vitro studies provide valuable information on the baseline susceptibility of Mycoplasma gallisepticum to this compound, in vivo trials are indispensable for determining its clinical efficacy. The in vitro MIC values indicate the potential for this compound's effectiveness, which is largely confirmed by the positive outcomes in infected poultry under experimental conditions. The significant reduction in clinical signs, pathology, and bacterial load, coupled with improved production parameters in treated birds, underscores the therapeutic value of this compound in controlling avian mycoplasmosis. However, the emergence of resistant strains, as suggested by the wide range of MIC values, necessitates ongoing surveillance and prudent use of this antibiotic.
References
- 1. Efficacy trials in turkey poults with this compound tartrate against Mycoplasma gallisepticum and Mycoplasma meleagridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Prudent Use of this compound for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift [frontiersin.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Efficacy of this compound and Tilmicosin Against Experimental Mycoplasma gallisepticum Infection in Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Tylosin and Other Macrolide Antibiotics: A Comparative Guide
Introduction
Tylosin (B1662201), a 16-membered ring macrolide antibiotic, is extensively used in veterinary medicine to treat and prevent various bacterial infections in livestock.[1] Its widespread use, however, has raised concerns about the development of antimicrobial resistance, particularly cross-resistance to other macrolides, some of which are critically important in human medicine.[2][3] This guide provides an objective comparison of cross-resistance profiles between this compound and other macrolide antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Macrolide antibiotics function by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[2] Resistance to this class of antibiotics is primarily driven by three mechanisms: target site modification, active drug efflux, and enzymatic inactivation. The most common mechanism conferring cross-resistance among macrolides, lincosamides, and streptogramin B antibiotics (MLSB resistance) is the methylation of the 23S rRNA at position A2058, which is mediated by erm (erythromycin ribosomal methylase) genes. This modification reduces the binding affinity of these drugs to the ribosome.
Comparative Analysis of Macrolide Cross-Resistance
The development of resistance to this compound can readily select for resistance to other macrolides due to shared resistance mechanisms. Studies have demonstrated a high degree of cross-resistance between this compound and other 14-, 15-, and 16-membered macrolides. For instance, the use of this compound in swine has been correlated with a significant increase in erythromycin-resistant enterococci.
A study on Salmonella isolates demonstrated that strains resistant to one macrolide often exhibit elevated Minimum Inhibitory Concentrations (MICs) to others. In macrolide-resistant Salmonella, the MICs for gamithromycin (B607592) (15-membered), azithromycin (B1666446) (15-membered), this compound tartrate (16-membered), tilmicosin (B555) (16-membered), tildipirosin (B1682375) (16-membered), tylvalosin (B1682567) tartrate (16-membered), erythromycin (B1671065) (14-membered), and spiramycin (B21755) (16-membered) were significantly higher compared to susceptible isolates, with increases of up to 4096-fold for erythromycin and 128-fold for this compound tartrate.
However, the degree of cross-resistance can be complex and may not always be reciprocal. For example, in vitro studies with Mycoplasma species have shown that mutants selected for this compound resistance were also resistant to erythromycin, but mutants selected for erythromycin resistance were not always resistant to this compound. A specific resistance mechanism has been identified in Streptomyces fradiae, the this compound-producing organism, which involves a synergistic methylation at two distinct nucleotides of the 23S rRNA (G748 and A2058). This mechanism confers high-level resistance to this compound and the related macrolide mycinamycin but not to other macrolides like erythromycin, carbomycin, or spiramycin.
Quantitative Data on Macrolide Cross-Resistance
The following table summarizes Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance profiles between this compound and other macrolides against different bacterial species.
| Bacterial Species | Antibiotic | Resistant Group MIC₅₀ (mg/L) | Susceptible Group MIC₅₀ (mg/L) | Fold Difference | Key Resistance Genes | Reference |
| Salmonella | Erythromycin (14-ring) | 2048 | 64 | 32 | Not specified | |
| Azithromycin (15-ring) | >1024 | 128 | >8 | Not specified | ||
| Gamithromycin (15-ring) | 1024 | 64 | 16 | Not specified | ||
| This compound Tartrate (16-ring) | 256 | 128 | 2 | Not specified | ||
| Tilmicosin (16-ring) | 1024 | 64 | 16 | Not specified | ||
| Enterococcus spp. (from swine) | Erythromycin (14-ring) | >8 | Not specified | Not applicable | ermB | |
| Mycoplasma gallisepticum | Erythromycin (14-ring) | Statistically significant trend toward lower MICs over time | Not applicable | Not applicable | Not specified | |
| This compound (16-ring) | Statistically significant trend toward lower MICs over time | Not applicable | Not applicable | Not specified | ||
| Tilmicosin (16-ring) | Statistically significant trend toward lower MICs over time | Not applicable | Not applicable | Not specified | ||
| Spiramycin (16-ring) | Statistically significant trend toward lower MICs over time | Not applicable | Not applicable | Not specified |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Stock solutions of macrolide antibiotics (this compound, Erythromycin, etc.)
Procedure:
-
Prepare Antibiotic Dilutions: Serially dilute the stock solutions of each antibiotic in MHB across the columns of the 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a suspension of the test bacterium in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.
Molecular Detection of erm Resistance Genes by PCR
This protocol outlines the detection of the ermB gene, a common mediator of MLSB resistance.
Materials:
-
Bacterial DNA extract
-
PCR primers for ermB (Forward and Reverse)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
DNA Extraction: Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit or a standard lysis protocol.
-
PCR Amplification:
-
Prepare a PCR master mix containing reaction buffer, dNTPs, forward and reverse primers, Taq polymerase, and nuclease-free water.
-
Add the extracted bacterial DNA to the master mix.
-
Place the reaction tubes in a thermocycler and run a program with the following general steps:
-
Initial denaturation (e.g., 95°C for 5 minutes)
-
30-35 cycles of:
-
Denaturation (e.g., 95°C for 30 seconds)
-
Annealing (e.g., 55°C for 30 seconds - temperature is primer-dependent)
-
Extension (e.g., 72°C for 1 minute)
-
-
Final extension (e.g., 72°C for 5 minutes)
-
-
-
Gel Electrophoresis:
-
Mix the PCR product with a loading dye and load it onto an agarose gel (e.g., 1.5%).
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV light after staining with an intercalating agent (e.g., ethidium (B1194527) bromide or SYBR Safe). The presence of a band of the expected size indicates a positive result for the ermB gene.
-
Visualizing Experimental Workflows and Resistance Mechanisms
The following diagrams illustrate the experimental workflow for assessing macrolide cross-resistance and the molecular mechanism of erm-mediated resistance.
Caption: Experimental workflow for determining macrolide cross-resistance.
Caption: Mechanism of erm-mediated macrolide cross-resistance.
References
A Comparative Analysis of Tylosin and Tiamulin Efficacy Against Key Poultry Pathogens: A Review of Minimum Inhibitory Concentration Data
For Researchers, Scientists, and Drug Development Professionals
The macrolide antibiotic tylosin (B1662201) and the pleuromutilin (B8085454) antibiotic tiamulin (B153960) are mainstays in the control of bacterial infections in poultry. Understanding their comparative in vitro efficacy is crucial for informed therapeutic decisions and the development of effective antimicrobial strategies. This guide provides a comprehensive comparison of the Minimum Inhibitory Concentration (MIC) of this compound and tiamulin against significant poultry pathogens, supported by experimental data and detailed methodologies.
Comparative MIC Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and tiamulin against a range of important poultry pathogens. The data, compiled from multiple studies, consistently demonstrates the potent activity of both compounds, with notable variations in their efficacy against specific microorganisms.
| Pathogen | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
| Mycoplasma gallisepticum | Tiamulin | ≤0.008 - 0.25 | 0.015 | 0.125 | Generally considered more potent than this compound against this pathogen. Median MIC values for tiamulin are reported to be 2 to 4 times lower than those for this compound.[1][2] |
| This compound | 0.004 - >32 | 0.5 | 2, 8 | Some studies show a bimodal distribution of MICs, suggesting the presence of both susceptible and resistant isolates.[2][3][4] | |
| Mycoplasma synoviae | Tiamulin | 0.10 | - | - | Median MIC values for tiamulin are reported to be 2 to 4 times lower than those for this compound. |
| This compound | - | - | - | ||
| Pasteurella multocida | Tiamulin | - | - | - | Tiamulin was found to be slightly more effective in vitro than this compound. |
| This compound | - | - | - | ||
| Ornithobacterium rhinotracheale | Tiamulin | ≤0.012 - 0.25 | - | - | Tiamulin has been shown to be highly active against this pathogen. |
| This compound | - | - | - | ||
| Avibacterium paragallinarum | Tiamulin | - | - | - | Intermediate growth inhibition was observed in some studies. |
| This compound | - | - | - | Intermediate growth inhibition was observed in some studies. | |
| Escherichia coli | Tiamulin | - | - | - | Tiamulin was found to be slightly more effective in vitro than this compound. |
| This compound | - | - | - | ||
| Staphylococcus aureus | Tiamulin | - | - | - | |
| This compound | - | - | - | High doses may be clinically ineffective for treating S. aureus infections. | |
| Beta-haemolytic streptococci | Tiamulin | - | - | - | Tiamulin was found to be slightly more effective in vitro than this compound. |
| This compound | - | - | - |
Experimental Protocols
The determination of MIC values is a standardized process critical for antimicrobial susceptibility testing. The two most common methods cited in the literature for testing this compound and tiamulin against poultry pathogens are the broth microdilution and agar (B569324) dilution methods.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test organism grown in an appropriate broth medium.
-
Antimicrobial Stock Solution: A concentrated stock solution of this compound or tiamulin is prepared in a suitable solvent.
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used. For fastidious organisms like Mycoplasma spp., specialized media is required.
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions.
2. Inoculum Preparation:
-
The turbidity of the overnight bacterial culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution:
-
The antimicrobial stock solution is serially diluted (typically two-fold) across the wells of the microtiter plate using the broth medium. This creates a range of antibiotic concentrations.
-
A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing medium only) are included.
4. Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well (except the sterility control).
-
The plates are incubated at an appropriate temperature (e.g., 37°C) and duration (e.g., 18-24 hours). Incubation conditions may vary depending on the specific pathogen.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organism.
1. Preparation of Materials:
-
Bacterial Culture: Prepared as in the broth microdilution method.
-
Antimicrobial Stock Solution: Prepared as in the broth microdilution method.
-
Agar Medium: Molten and cooled agar medium (e.g., Mueller-Hinton agar) is used.
-
Petri Dishes: Sterile petri dishes are required.
2. Preparation of Antibiotic-Containing Plates:
-
The antimicrobial stock solution is added to the molten agar to achieve the desired final concentrations.
-
The agar is then poured into petri dishes and allowed to solidify. A series of plates with decreasing concentrations of the antibiotic is prepared.
-
A control plate containing no antibiotic is also prepared.
3. Inoculation:
-
The standardized bacterial inoculum is spot-inoculated onto the surface of each agar plate. A multipoint inoculator can be used to test multiple isolates simultaneously.
4. Incubation:
-
The plates are incubated under appropriate conditions.
5. Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.
Visualizing Experimental Workflow and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for MIC Determination using Broth and Agar Dilution.
Caption: Mechanism of Action for this compound and Tiamulin.
References
- 1. Preliminary clinical pharmacological investigations of this compound and tiamulin in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detection of Mycoplasma gallisepticum, Isolation, and Determination of this compound Susceptibility of Isolates from Commercial Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Prudent Use of this compound for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift [frontiersin.org]
Revolutionizing Tylosin Production: A Validated High-Throughput Screening Method
For researchers, scientists, and drug development professionals in the veterinary pharmaceutical sector, the quest for higher-yielding strains of Streptomyces fradiae, the producer of the macrolide antibiotic tylosin (B1662201), is a continuous endeavor. Traditional screening methods, heavily reliant on shake-flask cultivation and subsequent analysis by high-performance liquid chromatography (HPLC), are notoriously labor-intensive and time-consuming, creating a significant bottleneck in strain improvement programs. This guide details a validated high-throughput screening (HTS) method that offers a rapid and reliable alternative, accelerating the discovery of superior this compound-producing mutants.
This comparison guide provides a comprehensive overview of a 24-well microplate-based HTS method, validated against the conventional shake-flask technique. It includes a detailed breakdown of experimental protocols, comparative data, and visual workflows to facilitate its adoption in research and industrial settings.
High-Throughput vs. Traditional Screening: A Head-to-Head Comparison
The core of the validated HTS method lies in its ability to miniaturize the fermentation process and employ a rapid analytical technique, UV spectrophotometry, for initial screening. This contrasts sharply with the larger scale and more complex analytical finish of traditional methods. A summary of the key differences and performance metrics is presented below.
| Feature | High-Throughput Screening (HTS) Method | Traditional Screening Method |
| Cultivation Format | 24-well microplates[1] | Shake flasks[1] |
| Culture Volume | 1.5 mL[1] | Varies (e.g., 250 mL flasks)[2] |
| Primary Analytical Method | UV Spectrophotometry (at 290 nm)[1] | High-Performance Liquid Chromatography (HPLC) |
| Optimal Fermentation Time | 120 hours | 168 hours |
| Throughput | High | Low |
| Labor & Resource Intensity | Low | High |
| Initial Screening Focus | Total this compound and related compounds | Specific quantification of this compound A |
Performance Data: Validating the High-Throughput Approach
A key aspect of validating the HTS method is demonstrating its correlation with the results obtained from the traditional, gold-standard method. The data below showcases the successful identification of high-yield mutant strains of S. fradiae using the 24-well plate system, with subsequent confirmation in shake flasks via HPLC analysis.
Table 1: Comparison of this compound A Production in Top Mutant Strains and Wild-Type
| Strain | HTS Primary Screen (this compound Yield relative to Wild-Type) | Confirmatory Screen in Shake Flasks (this compound A Yield by HPLC, µg/mL) |
| UN-C137 | >10% higher | 6889.72 ± 70.25 |
| UN-C183 | >10% higher | 6767.64 ± 82.43 |
| Wild-Type (SF-3) | Baseline | 6617.99 ± 22.67 |
The results indicate that the primary screening in 24-well plates successfully identified mutants with this compound yields more than 10% higher than the wild-type strain. These findings were subsequently validated in shake flasks, where strains UN-C137 and UN-C183 showed significantly higher production of this compound A compared to the wild-type strain.
Experimental Protocols
Detailed methodologies are crucial for the replication and adoption of any new screening method. Below are the protocols for both the high-throughput and the confirmatory screening assays.
High-Throughput Screening Protocol (24-Well Plates)
-
Mutant Library Generation: S. fradiae mutant libraries are generated using methods such as ultraviolet (UV) irradiation and/or chemical mutagenesis with agents like sodium nitrite.
-
Inoculation and Cultivation:
-
Single colonies of the mutants are picked and inoculated into 24-well plates.
-
Each well contains 1.5 mL of fermentation medium, determined to be the optimal volume for this compound production.
-
The wild-type strain is included in each screening experiment as a control.
-
Plates are incubated for 120 hours, which was established as the optimal fermentation time for this format.
-
-
Sample Preparation: After incubation, the fermentation products are centrifuged at 2,134 x g for 15 minutes at room temperature.
-
UV Spectrophotometry Analysis:
-
The supernatants are diluted in 0.1 M HCl.
-
The absorbance is measured at 290 nm to determine the this compound content.
-
Absorbance values are converted to this compound yield by comparing them against a standard curve prepared with known concentrations of this compound.
-
-
Selection of Candidates: Mutants exhibiting a this compound yield at least 10% higher than the wild-type strain are selected for re-screening.
Confirmatory Screening Protocol (Shake Flasks)
-
Cultivation: The high-yielding mutants identified in the primary screen are inoculated into shake flasks for a more detailed assessment.
-
Fermentation: The fermentation is carried out for a longer duration, typically up to 168 hours, to maximize this compound production in this format.
-
Sample Preparation: Similar to the HTS method, fermentation broth is centrifuged to separate the supernatant containing this compound.
-
HPLC Analysis: The concentration of the main active component, this compound A, is quantified using high-performance liquid chromatography (HPLC). This provides a more precise and specific measurement compared to UV spectrophotometry.
-
Validation: The strains that consistently demonstrate the highest this compound A yields in this secondary screening are selected as the top-performing mutants.
Visualizing the Workflow
To better illustrate the processes, the following diagrams outline the experimental workflow of the high-throughput screening method and a comparison with the traditional approach.
References
The Intricate Dance of Structure and Activity: A Comparative Guide to Tylosin and Its Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of antibiotics is paramount in the quest for more effective and resilient therapies against bacterial infections. This guide provides a comprehensive comparison of tylosin (B1662201), a 16-membered macrolide antibiotic, and its analogs, delving into their antibacterial performance with supporting experimental data and detailed methodologies.
This compound, a fermentation product of Streptomyces fradiae, exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3] Its broad spectrum of activity, particularly against Gram-positive bacteria, has made it a valuable tool in veterinary medicine.[1][3] However, the emergence of bacterial resistance has necessitated the development of novel this compound analogs with improved potency, pharmacokinetic properties, and efficacy against resistant strains. This guide explores the key structural modifications of the this compound scaffold and their impact on its biological activity.
Comparative Analysis of Antibacterial Activity
The antibacterial potency of this compound analogs is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The data presented below summarizes the in vitro activity of this compound and several of its key analogs against clinically relevant Gram-positive pathogens, Staphylococcus aureus and Pasteurella multocida.
| Compound | Modification | Staphylococcus aureus (MIC in µg/mL) | Pasteurella multocida (MIC in µg/mL) | Reference |
| This compound A | Parent Compound | 0.5 - >128 | 32 | |
| Desmycosin (this compound B) | Lacks mycarose (B1676882) sugar at C-4' of mycaminose (B1220238) | 0.5 - 2.0 | 16 | |
| Macrocin (this compound C) | Lacks one methyl group on the mycinose (B1239270) sugar | Similar to this compound A | - | |
| Relomycin (this compound D) | Reduction of the C-20 aldehyde to a hydroxyl group | 1.0 - 4.0 | 8.0 | |
| 4'-deoxy-10,11,12,13-tetrahydrodesmycosin | Deoxygenation at C-4' and reduction of the lactone ring | Improved activity against this compound-sensitive strains | - |
Key Observations from SAR Studies:
-
The Aldehyde Group (C-20): Modifications at this position significantly influence the antibacterial activity. Reduction of the aldehyde to a hydroxyl group, as seen in Relomycin, generally leads to a decrease in potency.
-
The Mycarose Sugar: The presence of the mycarose sugar attached to the mycaminose is crucial for high antibacterial activity. Its absence in Desmycosin (this compound B) results in a slight decrease in potency against some strains.
-
The Lactone Ring: Saturation of the double bonds in the lactone ring, as in the tetrahydro derivatives, can sometimes lead to improved activity against specific pathogens.
-
Other Modifications: Various other modifications, including substitutions at the C-23 hydroxyl group and the C-4' position of the mycaminose sugar, have been explored to enhance activity against resistant strains and improve pharmacokinetic profiles.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound and its analogs
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of two-fold serial dilutions of each antibiotic in MHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL. The concentration range should typically span from 0.06 to 128 µg/mL.
-
-
Inoculum Preparation:
-
From a pure, 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a microplate reader.
-
In Vivo Efficacy Testing: Murine Sepsis Model
This model is used to evaluate the therapeutic efficacy of antibiotics in a systemic bacterial infection.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Bacterial strain of interest (e.g., Staphylococcus aureus).
-
Tryptic Soy Broth (TSB) or other suitable culture medium.
-
Sterile 0.9% saline.
-
This compound analogs formulated for parenteral administration.
-
Vehicle control.
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-logarithmic phase culture of the bacterial strain.
-
Wash the bacteria with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The exact inoculum size should be predetermined to cause a lethal infection in control animals.
-
-
Infection:
-
Administer the bacterial inoculum to the mice via intraperitoneal (IP) injection.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), randomize the mice into treatment and control groups.
-
Administer the this compound analogs or vehicle control via a suitable route (e.g., intravenous or subcutaneous). The dosing regimen (dose and frequency) will depend on the pharmacokinetic properties of the compounds.
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of illness and mortality over a defined period (e.g., 7-14 days).
-
The primary endpoint is typically the survival rate of the animals in each treatment group compared to the control group.
-
In some studies, bacterial burden in organs (e.g., spleen, liver) may be assessed at specific time points to determine the antibiotic's ability to clear the infection.
-
In Vitro Ribosome Binding Assay
This assay measures the ability of an antibiotic to bind to its target, the bacterial ribosome.
Materials:
-
Purified 70S ribosomes from a relevant bacterial species (e.g., E. coli or S. aureus).
-
Radiolabeled or fluorescently labeled macrolide antibiotic (e.g., [¹⁴C]-erythromycin or a fluorescent this compound derivative).
-
Unlabeled this compound analogs (as competitors).
-
Binding buffer (e.g., Tris-HCl buffer with Mg²⁺, NH₄Cl, and β-mercaptoethanol).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified ribosomes, the labeled macrolide, and varying concentrations of the unlabeled this compound analog in the binding buffer.
-
Include a control reaction with no competitor and a background control with no ribosomes.
-
-
Incubation:
-
Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter. The ribosomes and any bound ligand will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filter quickly with cold binding buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
For radiolabeled ligands, place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled ligands, the fluorescence of the bound complex can be measured directly in a plate reader after appropriate separation steps.
-
-
Data Analysis:
-
The amount of labeled ligand displaced by the unlabeled analog is used to determine the binding affinity (e.g., IC₅₀ or Kᵢ) of the this compound analog for the ribosome.
-
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
The diagram above illustrates the mechanism of action of this compound and its analogs. The antibiotic binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding event physically obstructs the passage of newly synthesized polypeptide chains, leading to the inhibition of protein synthesis and ultimately arresting bacterial growth.
References
Navigating Tylosin Resistance in Enteric Bacteria: A Comparative Guide for Researchers
The extensive use of the macrolide antibiotic tylosin (B1662201) in veterinary medicine has led to a significant increase in resistance among enteric bacteria, posing a challenge to both animal and public health. This guide provides a comparative overview of the mechanisms driving this compound resistance, offers detailed experimental protocols for its assessment, and explores potential alternatives. The information is intended for researchers, scientists, and drug development professionals engaged in combating antimicrobial resistance.
Mechanisms of this compound Resistance: A Head-to-Head Comparison
Enteric bacteria have evolved sophisticated strategies to evade the antimicrobial action of this compound. The two primary mechanisms are target site modification and active drug efflux.
Table 1: Comparison of this compound Resistance Mechanisms in Enteric Bacteria
| Mechanism | Primary Genes | Molecular Action | Resulting Phenotype | Key Bacterial Genera |
| Target Site Modification | erm (erythromycin ribosomal methylase) genes, e.g., erm(B), erm(F), erm(C) | Methylation of the 23S rRNA at position A2058 within the 50S ribosomal subunit. | High-level resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype). Prevents this compound from binding to its target. | Enterococcus, Campylobacter, E. coli, Salmonella |
| Active Efflux | acrAB-tolC, mef (macrolide efflux) | Pumping of the antibiotic out of the bacterial cell before it can reach its ribosomal target. | Low to moderate-level resistance, typically specific to macrolides. | E. coli, Salmonella, Campylobacter |
Ribosomal Modification: The erm Gene Family
The most prevalent and potent mechanism of this compound resistance is the modification of its target on the ribosome, primarily mediated by erm genes. These genes encode methyltransferases that add one or two methyl groups to an adenine (B156593) residue (A2058) in the 23S rRNA component of the 50S ribosomal subunit. This methylation sterically hinders the binding of this compound and other MLSB antibiotics, rendering them ineffective. The expression of some erm genes is inducible, meaning they are only expressed in the presence of an inducing agent, such as a sub-inhibitory concentration of a macrolide.[1][2]
Efflux Pumps: Expelling the Threat
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[1][3][4] In Gram-negative enteric bacteria like E. coli and Salmonella, the AcrAB-TolC efflux system is a major contributor to intrinsic and acquired resistance to multiple drugs, including macrolides. The expression of these pumps is tightly regulated by a complex network of transcriptional regulators that can be activated by various environmental signals, including the presence of the antibiotic itself.
Quantitative Assessment of this compound Resistance
The minimum inhibitory concentration (MIC) is a key quantitative measure of a bacterium's susceptibility to an antibiotic. The prevalence of resistance genes within a bacterial population provides insight into the potential for resistance to spread.
Table 2: this compound MIC Values for Key Enteric Bacteria
| Bacterial Species | Resistance Status | Typical this compound MIC Range (µg/mL) | Primary Resistance Mechanism |
| Enterococcus faecalis | Susceptible | 1 - 4 | - |
| Resistant | >256 | erm(B) | |
| Campylobacter coli | Susceptible | 2 - 8 | - |
| Resistant | >64 | 23S rRNA mutation, erm(B) | |
| Escherichia coli | Susceptible | 64 - 256 | Intrinsic resistance (low permeability) |
| Resistant | >512 | erm(B), AcrAB-TolC overexpression | |
| Salmonella Typhimurium | Susceptible | 128 - 512 | Intrinsic resistance (low permeability) |
| Resistant | >1024 | AcrAB-TolC overexpression |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 3: Prevalence of Key this compound Resistance Genes in Enteric Bacteria from Livestock
| Gene | Bacterial Genus | Host Animal | Prevalence (%) | Reference |
| erm(B) | Enterococcus | Cattle | 84 - 86 | |
| Enterococcus | Swine | ~70 | ||
| Campylobacter | Poultry | 15 - 30 | ||
| erm(F) | Bacteroides | Cattle | ~25 | |
| msrC | Enterococcus | Cattle | ~85 |
Experimental Protocols for Assessing this compound Resistance
Accurate and standardized methods are crucial for assessing this compound resistance. Below are detailed protocols for determining MIC values and detecting common resistance genes.
Protocol 1: Broth Microdilution for this compound MIC Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Bacterial isolate grown overnight on an appropriate agar (B569324) plate
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.
-
Prepare Antibiotic Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Leave a column for a growth control (no antibiotic).
-
Prepare Bacterial Inoculum: Suspend several colonies of the test bacterium in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
Protocol 2: PCR for Detection of erm(B) and erm(F) Genes
This protocol outlines the steps for detecting the presence of two common this compound resistance genes using conventional PCR.
Materials:
-
Bacterial DNA extract
-
PCR tubes
-
Thermocycler
-
Primers for erm(B) and erm(F) (see Table 4)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Nuclease-free water
-
Agarose (B213101) gel electrophoresis equipment
Table 4: Example Primers for erm Gene Detection
| Gene | Primer Sequence (5' - 3') | Amplicon Size (bp) |
| erm(B) | F: GAAAAGGTACTCAACCAAATAR: AGTAACGGTACTTAAATTGTTTAC | ~640 |
| erm(F) | F: GAGTGAAAACTGGGCAGGATR: GCAACCTGTGAATATGGCTG | ~430 |
Procedure:
-
Prepare PCR Master Mix: For each reaction, combine Taq polymerase, buffer, dNTPs, forward and reverse primers (final concentration of 0.2-0.5 µM each), and nuclease-free water.
-
Add DNA Template: Add 1-2 µL of the bacterial DNA extract to each PCR tube.
-
Perform PCR Amplification: Use the following example cycling conditions (optimization may be required):
-
Initial denaturation: 94°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
Analyze PCR Products: Run the amplified products on a 1.5% agarose gel. Visualize the DNA bands under UV light. The presence of a band at the expected size indicates a positive result for the respective erm gene.
Alternatives to this compound and the Outlook on Resistance
Growing concerns about antimicrobial resistance have spurred research into alternatives to this compound for applications such as the prevention of liver abscesses in cattle.
Table 5: Comparison of this compound and Potential Alternatives
| Product | Type | Proposed Mechanism of Action | Efficacy | Potential for Resistance |
| This compound | Macrolide Antibiotic | Inhibition of bacterial protein synthesis. | High | Well-documented; widespread resistance. |
| Essential Oils (e.g., Oregano, Cinnamon) | Natural Compound | Disruption of bacterial cell membranes, inhibition of efflux pumps. | Variable; promising in vitro results. | Low, but some bacteria can develop tolerance through repeated exposure. |
| Probiotics | Live Microorganisms | Competitive exclusion of pathogens, modulation of the gut microbiome. | Inconsistent; further research needed. | Unlikely to select for classical antibiotic resistance mechanisms. |
| Vaccines | Immunological | Stimulation of a specific immune response against key pathogens (e.g., Fusobacterium necrophorum). | Moderate; can reduce the incidence but not eliminate the problem. | Not applicable. |
While alternatives like essential oils and probiotics show promise, their efficacy can be variable, and more research is needed to understand their long-term impact on the gut microbiome and the potential for resistance development. An integrated approach that combines improved management practices, vaccination, and the judicious use of antimicrobials will be essential in mitigating the development and spread of this compound resistance in enteric bacteria.
References
- 1. Regulation of the AcrAB-TolC efflux pump in Enterobacteriaceae [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on antimicrobial resistance in beef cattle enteric bacteria: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Intertwined Network of Regulation Controls Membrane Permeability Including Drug Influx and Efflux in Enterobacteriaceae [mdpi.com]
- 4. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
A Comparative Guide to the Gastrointestinal Effects of 14-Membered and 16-Membered Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gastrointestinal (GI) effects of 14-membered and 16-membered macrolide antibiotics, supported by experimental data. The information presented is intended to assist researchers and clinicians in understanding the differing GI-related adverse event profiles of these two important classes of antibiotics.
Executive Summary
Macrolide antibiotics are widely used to treat a variety of bacterial infections. However, their use, particularly that of the older 14-membered macrolides like erythromycin (B1671065), is often limited by a high incidence of gastrointestinal side effects, including nausea, vomiting, abdominal pain, and diarrhea.[1][2][3][4] These effects are primarily attributed to the agonist activity of 14- and 15-membered macrolides on the motilin receptor, which stimulates gastrointestinal motility.[2] In contrast, 16-membered macrolides generally lack this motilin receptor agonist activity, resulting in a significantly better gastrointestinal tolerability profile. This guide details the mechanistic differences, presents comparative clinical data, and outlines the experimental protocols used to evaluate these effects.
Mechanism of Action: The Motilin Receptor
The primary driver of macrolide-induced gastrointestinal distress is the activation of the motilin receptor in the GI tract.
-
14-Membered and 15-Membered Macrolides (e.g., Erythromycin, Clarithromycin (B1669154), Azithromycin): These compounds act as agonists at the motilin receptor, mimicking the effect of the endogenous hormone motilin. This leads to an increase in gastrointestinal motility, which can manifest as cramping, nausea, vomiting, and diarrhea. Erythromycin, in particular, is a potent motilin agonist. The degradation of erythromycin in the acidic environment of the stomach can also produce an intermediate that may contribute to its gastrointestinal side effects.
-
16-Membered Macrolides (e.g., Spiramycin (B21755), Josamycin, Midecamycin (B1676577), Rokitamycin): Structurally, 16-membered macrolides do not effectively bind to and activate the motilin receptor. As a result, they do not induce the same level of prokinetic activity in the gastrointestinal tract, leading to a lower incidence of associated side effects.
Below is a diagram illustrating the differential effects of 14- and 16-membered macrolides on the motilin signaling pathway.
Quantitative Comparison of Gastrointestinal Side Effects
The following table summarizes the incidence of gastrointestinal side effects from comparative clinical trials.
| Macrolide Class | Antibiotic | Comparator Antibiotic | Indication | Gastrointestinal Side Effect | Incidence in Study Group | Incidence in Comparator Group | Reference(s) |
| 16-Membered | Spiramycin | Erythromycin | Acute Exudative Tonsillitis | Dyspepsia | 8.2% | 34.4% | |
| 16-Membered | Spiramycin | Erythromycin | Lower Respiratory Tract Infections | Any Side Effect | 11.8% | 41.4% | |
| 16-Membered | Josamycin | Erythromycin | Prevention of Bacteremia | Overall GI Side Effects | Fewer than Erythromycin | Not specified | |
| 16-Membered | Midecamycin Acetate (B1210297) | Azithromycin | Healthy Volunteers (GI Motility Study) | Effect on Antral Motility | Not significantly different from placebo | Statistically significant increase |
Experimental Protocols
Below are summaries of the methodologies for the key comparative studies cited.
Study 1: Spiramycin vs. Erythromycin in Acute Exudative Tonsillitis
-
Objective: To compare the efficacy and tolerability of spiramycin and erythromycin in the treatment of acute exudative tonsillitis in adults.
-
Study Design: A randomized controlled trial conducted between January 1989 and January 1991.
-
Participants: 120 adults (over 13 years old) with acute exudative tonsillitis. 53 patients received spiramycin and 67 received erythromycin.
-
Dosage and Administration:
-
Spiramycin group: 1 gram orally twice daily.
-
Erythromycin group: 500 mg orally three or four times daily.
-
-
Assessment of GI Effects: The incidence of dyspepsia was recorded for each treatment group.
-
Reference(s):
Study 2: Spiramycin vs. Erythromycin in Lower Respiratory Tract Infections
-
Objective: To compare the efficacy and safety of spiramycin and erythromycin in patients with acute lower respiratory tract infections.
-
Study Design: A multicenter, open-label, prospective, randomized trial.
-
Participants: 198 patients with a clinical and radiological diagnosis of acute lower respiratory tract infection (acute bronchitis, acute superinfection of chronic bronchitis, or pneumonia).
-
Dosage and Administration:
-
Spiramycin group: 2 grams orally daily.
-
Erythromycin group: 2 grams orally daily.
-
-
Assessment of GI Effects: Patients were assessed for side effects before therapy and after three and ten days of therapy. The overall incidence of side effects was compared between the two groups.
-
Reference(s):
Study 3: Midecamycin Acetate vs. Azithromycin on Gastrointestinal Motility
-
Objective: To compare the gastrointestinal motor effects of midecamycin acetate with azithromycin.
-
Study Design: A single-blind, placebo-controlled study.
-
Participants: Eleven healthy volunteers.
-
Methodology: Intraluminal pressure measurements were taken in the gastric antrum and upper small intestine using a low-compliance perfused catheter system to assess both interdigestive and postprandial gastrointestinal motility.
-
Dosage and Administration:
-
Midecamycin acetate: 600 mg twice daily.
-
Azithromycin: A single 500 mg dose or two daily doses of 250 mg.
-
-
Assessment of GI Effects: The study measured the antral motility index and the origin of gastric contractions.
-
Reference(s):
The workflow for a typical comparative clinical trial assessing gastrointestinal side effects is illustrated below.
Conclusion
The available evidence strongly indicates that 16-membered macrolides have a more favorable gastrointestinal side effect profile compared to 14-membered macrolides. This difference is primarily due to the lack of motilin receptor agonism in the 16-membered class. For drug development professionals, this presents an opportunity for the development of new macrolide antibiotics with improved tolerability. For researchers and clinicians, the choice between a 14- and 16-membered macrolide may be influenced by a patient's history of gastrointestinal sensitivity, with 16-membered macrolides offering a better-tolerated alternative when clinically appropriate. Newer 14- and 15-membered macrolides, such as clarithromycin and azithromycin, also offer improved GI tolerance over erythromycin.
References
- 1. What are the side effects of Rokitamycin? [synapse.patsnap.com]
- 2. What are the side effects of Midecamycin Acetate? [synapse.patsnap.com]
- 3. Comparative efficacy of spiramycin and erythromycin in acute exudative tonsillitis in adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Midecamycin Acetate used for? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Tylosin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Tylosin is critical for environmental protection and laboratory safety. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols minimizes environmental contamination and ensures compliance with regulatory standards.
Immediate Safety and Disposal Procedures
This compound, an antibiotic, should be handled as hazardous chemical waste within a laboratory setting.[1] Improper disposal, such as flushing it down the sink or toilet, can contribute to the development of antibiotic-resistant bacteria and negatively impact aquatic ecosystems.[1]
Step-by-Step Disposal Protocol for this compound Waste:
-
Segregation of Waste:
-
Identify and separate all materials contaminated with this compound, including unused stock solutions, expired product, contaminated media, and personal protective equipment (PPE).
-
Treat stock antibiotic solutions as hazardous chemical waste due to their high concentration.[1]
-
-
Containment:
-
Collect all this compound waste in designated, clearly labeled, and leak-proof hazardous waste containers.[2]
-
Ensure containers are compatible with the chemical properties of this compound.
-
-
Storage:
-
Store the hazardous waste containers in a secure, designated area away from general lab traffic.
-
Follow all institutional and regulatory guidelines for the storage of hazardous chemical waste.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or dispose of concentrated this compound waste through autoclaving, as this method is not effective for all antibiotics and is not suitable for stock solutions.
-
For trace amounts of this compound in used cell culture media, consult your institution's specific guidelines. While some antibiotics can be deactivated by autoclaving, this is not a universal rule.
Disposal Options and Regulatory Considerations
The appropriate disposal method for this compound depends on the nature of the waste and applicable regulations. The following table summarizes the primary disposal options and key considerations.
| Disposal Option | Description | Key Considerations | Regulatory Bodies |
| Licensed Hazardous Waste Contractor | The most recommended method for laboratory-generated this compound waste. A certified contractor will collect, transport, and dispose of the waste in compliance with all regulations. | Ensures "cradle-to-grave" management of hazardous waste. Requires proper documentation and labeling. | EPA (RCRA), DOT |
| Community Drug Take-Back Programs | A viable option for unused or expired pharmaceutical-grade this compound from non-laboratory sources. | Primarily for household medication disposal; may not be suitable for large quantities of laboratory waste. | DEA |
| Landfill (after inactivation) | For small quantities of non-hazardous, solid this compound waste, mixing with an inert substance like coffee grounds or cat litter before placing in the trash may be permissible in some jurisdictions. | Not recommended for laboratory waste. This method does not meet the stringent requirements for hazardous chemical waste disposal. | Local and State Regulations |
| Sewer Disposal | Prohibited. Flushing this compound down the drain is not a safe or compliant disposal method. | Leads to environmental contamination and the spread of antibiotic resistance. | EPA (Clean Water Act) |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound waste disposal in a laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
